molecular formula C6H7NO2 B1589500 1-(5-Methylisoxazol-3-yl)ethanone CAS No. 24068-54-0

1-(5-Methylisoxazol-3-yl)ethanone

Número de catálogo: B1589500
Número CAS: 24068-54-0
Peso molecular: 125.13 g/mol
Clave InChI: KYVXYWKQFCSMHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-Methylisoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)7-9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVXYWKQFCSMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456822
Record name 1-(5-methylisoxazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24068-54-0
Record name 1-(5-methylisoxazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(5-Methylisoxazol-3-yl)ethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZT7F73EXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Methylisoxazol-3-yl)ethanone: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 1-(5-methylisoxazol-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, making the efficient and regioselective synthesis of its derivatives a critical area of study.[1] This document delves into the two most prevalent and effective methods for the synthesis of this target molecule: the Claisen-type condensation of a β-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of these synthetic routes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the synthesis of this important isoxazole derivative.

Introduction: The Significance of this compound

The this compound molecule, belonging to the class of 3,5-disubstituted isoxazoles, is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. The isoxazole ring system is recognized as a "privileged scaffold" due to its ability to interact with various biological targets, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of a methyl group at the 5-position and an acetyl group at the 3-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The development of robust and regioselective synthetic methods is therefore paramount to enable the efficient production of this key intermediate.

Synthetic Pathways and Mechanistic Insights

The construction of the this compound core can be primarily achieved through two distinct and well-established synthetic strategies.

Pathway 1: Claisen-Type Condensation of Pentane-2,4-dione with Hydroxylamine

One of the most classical and direct methods for isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, often referred to as the Claisen isoxazole synthesis.[1] For the synthesis of this compound, the readily available starting material is pentane-2,4-dione.

Mechanism:

The reaction of the unsymmetrical pentane-2,4-dione with hydroxylamine can, in principle, lead to two regioisomeric products: this compound and 1-(3-methylisoxazol-5-yl)ethanone. The regioselectivity of the reaction is dictated by the initial nucleophilic attack of the hydroxylamine nitrogen on one of the two carbonyl carbons of the dione.

The mechanism proceeds through the following key steps:

  • Initial Attack: The nitrogen atom of hydroxylamine, being the more nucleophilic center, attacks one of the carbonyl carbons of pentane-2,4-dione. The two carbonyl groups in pentane-2,4-dione have slightly different electrophilicities, which can influence the initial point of attack.

  • Formation of an Oxime Intermediate: This initial attack leads to the formation of a hemiaminal, which then dehydrates to form a mono-oxime intermediate.

  • Cyclization and Dehydration: The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration of this intermediate yields the aromatic isoxazole ring.

To enhance the regioselectivity towards the desired this compound, the reaction conditions can be optimized. Furthermore, the use of β-enamino diketones, derived from the corresponding β-diketone, has been shown to provide greater control over the regiochemical outcome of the cyclocondensation with hydroxylamine.[1][4]

Reaction Mechanism: Claisen-Type Condensation

G cluster_0 Pathway 1: Claisen-Type Condensation start Pentane-2,4-dione + Hydroxylamine (NH2OH) intermediate1 Initial Nucleophilic Attack (on either carbonyl) start->intermediate1 intermediate2 Mono-oxime Intermediate intermediate1->intermediate2 Dehydration intermediate3 Intramolecular Cyclization intermediate2->intermediate3 product This compound + Regioisomer intermediate3->product Dehydration G cluster_1 Pathway 2: 1,3-Dipolar Cycloaddition start_dipole Acetaldoxime nitrile_oxide Acetonitrile Oxide (in situ generation) start_dipole->nitrile_oxide Oxidation cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition start_dipolarophile Propyne start_dipolarophile->cycloaddition product_cyclo This compound cycloaddition->product_cyclo G cluster_2 General Experimental Workflow A Reaction Setup (Combine Reactants) B Reaction Execution (Heating/Stirring) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Quenching, Extraction) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

An In-depth Technical Guide to 1-(5-Methylisoxazol-3-yl)ethanone: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(5-Methylisoxazol-3-yl)ethanone (CAS No: 24068-54-0) is a heterocyclic ketone that serves as a valuable building block in the landscape of organic synthesis and medicinal chemistry.[1][2][3] The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged structure" in drug discovery. Its derivatives are known to exhibit a wide array of biological activities.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its potential applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural framework of this compound consists of a 5-methylisoxazole ring substituted with an acetyl group at the 3-position. This arrangement of functional groups dictates its reactivity and potential for further chemical transformations.

Caption: 2D Chemical Structure of this compound.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while the CAS number 24068-54-0 is specific to this isomer, some commercial databases may contain conflicting data due to confusion with other isomers like 1-(3-methylisoxazol-5-yl)ethanone.

PropertyValueSource(s)
CAS Number 24068-54-0[1][2][3]
Molecular Formula C₆H₇NO₂[3]
Molecular Weight 125.13 g/mol [3]
Boiling Point 230.1 °C at 760 mmHg[4]
Density 1.105 g/cm³[4]
SMILES CC(=O)C1=NOC(C)=C1[3]

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three singlet signals:

    • A signal around δ 2.5-2.7 ppm corresponding to the three protons of the acetyl (CH₃CO) group.

    • A signal around δ 2.4-2.6 ppm for the three protons of the methyl group at the C5 position of the isoxazole ring.

    • A signal further downfield, likely in the δ 6.0-6.5 ppm range, for the single proton at the C4 position of the aromatic isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals:

    • The carbonyl carbon of the acetyl group is expected in the δ 190-200 ppm region.

    • The carbons of the isoxazole ring (C3, C4, and C5) would appear in the aromatic region (approximately δ 100-170 ppm).

    • Two signals in the upfield region (δ 10-30 ppm) corresponding to the methyl carbons of the acetyl and C5-methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

    • A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the ketone.

    • Several bands in the 1600-1400 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the isoxazole ring.

    • C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H bonds.

Synthesis Protocol

The synthesis of the isoxazole ring is classically achieved through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This approach offers a reliable and regioselective route to 3,5-disubstituted isoxazoles. For the synthesis of this compound, a suitable 1,3-diketone precursor is pentane-2,4-dione (acetylacetone), which upon reaction with a source of hydroxylamine, would cyclize. However, to achieve the desired acetyl group at the 3-position, a different 1,3-dicarbonyl precursor is required. A more direct and logical precursor is 2,4,6-heptanetrione. The reaction proceeds via the initial formation of an oxime with one of the ketone groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve 2,4,6-heptanetrione in ethanol. B 2. Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate). A->B Combine Reagents C 3. Stir the mixture at room temperature, then heat to reflux. B->C Initiate Reaction D 4. Monitor reaction completion by TLC. C->D Reaction Progress E 5. Cool, evaporate solvent. D->E Reaction Complete F 6. Extract with ethyl acetate and wash with water. E->F Aqueous Workup G 7. Dry organic layer and concentrate. F->G Isolate Organic Phase H 8. Purify by column chromatography or distillation. G->H Crude Product I I H->I Pure Product G cluster_0 Acetyl Group Reactions cluster_1 Isoxazole Ring Reactions A This compound B Reduction (e.g., NaBH₄) A->B Alcohol Formation C α-Halogenation (e.g., NBS) A->C α-Halo Ketone D Condensation (e.g., Aldol) A->D Chalcone Analogs E Reductive N-O Cleavage (e.g., H₂/Raney Ni) A->E β-Aminoenone F Photochemical Rearrangement A->F Oxazole Formation

References

Spectroscopic data for 1-(5-Methylisoxazol-3-yl)ethanone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic ketone, 1-(5-Methylisoxazol-3-yl)ethanone. This compound, featuring an isoxazole ring substituted with methyl and acetyl groups, is of interest to researchers in medicinal chemistry and drug development. Understanding its structural features through spectroscopic analysis is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5s3HH-8 (CH₃-C=O)
~2.6s3HH-9 (CH₃-C5)
~6.5s1HH-4

Interpretation:

  • H-8 (Acetyl Protons): The three protons of the acetyl methyl group (C8) are expected to appear as a sharp singlet around δ 2.5 ppm. This is a characteristic chemical shift for a methyl group attached to a carbonyl carbon.

  • H-9 (Isoxazole Methyl Protons): The three protons of the methyl group at the C5 position of the isoxazole ring (C9) are predicted to resonate as a singlet around δ 2.6 ppm.

  • H-4 (Isoxazole Ring Proton): The single proton on the C4 of the isoxazole ring is expected to be the most downfield signal, appearing as a singlet around δ 6.5 ppm. Its chemical shift is influenced by the electronegativity of the neighboring nitrogen and oxygen atoms and the aromatic character of the isoxazole ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~12C-9 (CH₃-C5)
~27C-8 (CH₃-C=O)
~103C-4
~160C-3
~172C-5
~188C-6 (C=O)

Interpretation:

  • C-9 and C-8 (Methyl Carbons): The carbon of the methyl group on the isoxazole ring (C9) is expected at a higher field (~12 ppm) compared to the acetyl methyl carbon (C8, ~27 ppm) due to the differing electronic environments.

  • C-4 (Isoxazole Ring Carbon): This protonated carbon of the isoxazole ring is predicted to appear around 103 ppm.

  • C-3 and C-5 (Isoxazole Ring Carbons): These quaternary carbons of the isoxazole ring are expected to be significantly downfield due to their attachment to heteroatoms and their involvement in the aromatic system. C3, being adjacent to the acetyl group, would likely be around 160 ppm, while C5, attached to the methyl group, would be around 172 ppm.

  • C-6 (Carbonyl Carbon): The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing around 188 ppm, which is a characteristic chemical shift for ketone carbonyls.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq3->acq4 proc1 Apply Fourier transformation to the raw data. proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Caption: Workflow for acquiring NMR spectra of small organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3120MediumC-H stretch (isoxazole ring)
~2950-2850MediumC-H stretch (methyl groups)
~1700StrongC=O stretch (acetyl ketone)
~1600MediumC=N stretch (isoxazole ring)
~1450MediumC-H bend (methyl groups)
~1360MediumC-H bend (methyl groups)
~900-650Medium-WeakOut-of-plane C-H bending

Interpretation:

The most characteristic band in the IR spectrum of this compound will be the strong absorption around 1700 cm⁻¹ , which is indicative of the C=O stretching vibration of the acetyl ketone. The presence of the isoxazole ring will be indicated by the C=N stretching vibration around 1600 cm⁻¹ and the aromatic C-H stretching around 3120 cm⁻¹ . The aliphatic C-H stretching and bending vibrations of the two methyl groups will also be present.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

G start Start step1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry. start->step1 step2 Record a background spectrum of the empty ATR accessory. step1->step2 step3 Place a small amount of the liquid or solid sample directly onto the ATR crystal. step2->step3 step4 Apply pressure to ensure good contact between the sample and the crystal. step3->step4 step5 Acquire the IR spectrum of the sample. step4->step5 step6 Clean the ATR crystal thoroughly after the measurement. step5->step6 end_node End step6->end_node G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet. ion1 Bombard the vaporized sample with a beam of high-energy electrons (~70 eV) in the ion source. intro1->ion1 sep1 Accelerate the resulting ions into the mass analyzer (e.g., quadrupole or time-of-flight). ion1->sep1 sep2 Separate the ions based on their mass-to-charge (m/z) ratio. sep1->sep2 det1 Detect the separated ions and generate a mass spectrum. sep2->det1

A Technical Guide to the Synthesis and Biological Evaluation of 1-(5-Methylisoxazol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[2] This guide focuses on derivatives of a specific, versatile precursor, 1-(5-methylisoxazol-3-yl)ethanone. The acetyl group at the 3-position of the isoxazole ring provides a reactive handle for extensive chemical modification, allowing for the systematic development of novel molecular entities. We will explore the synthetic pathways for creating a diverse library of these derivatives, delve into their broad spectrum of potential biological activities—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects—and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation in this promising area of therapeutic research.

The Isoxazole Scaffold: A Foundation for Drug Discovery

The Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the development of new pharmaceuticals. The presence of heteroatoms like nitrogen and oxygen introduces dipoles, hydrogen bonding capabilities, and specific steric conformations that are crucial for high-affinity binding to biological targets such as enzymes and receptors. The isoxazole ring, an azole with an oxygen atom adjacent to a nitrogen, is particularly noteworthy for its aromatic character and the weak N-O bond, which can be strategically cleaved under certain conditions, making it a valuable synthetic intermediate.[3]

The this compound Core: A Versatile Synthetic Precursor

The core structure of this compound is an ideal starting point for chemical exploration.[4] Its key features include:

  • The Isoxazole Ring: A stable, electron-rich aromatic system that confers specific physicochemical properties.

  • The C5-Methyl Group: A small alkyl substituent that can influence lipophilicity and steric interactions.

  • The C3-Acetyl Group (-ethanone): This ketone functionality is the primary site for chemical modification. Its reactive carbonyl group and adjacent α-protons allow for a wide range of classical organic reactions, most notably condensation reactions to form larger, more complex derivatives.[4]

This combination of a stable heterocyclic core and a reactive functional group makes it a powerful building block for generating diverse chemical libraries aimed at various therapeutic targets.

Synthetic Pathways to Novel Derivatives

The most common and effective strategy for elaborating the this compound core involves the Claisen-Schmidt condensation reaction to produce chalcone intermediates. These α,β-unsaturated ketones are themselves biologically active and serve as versatile precursors for further cyclization and derivatization.[5]

Foundational Synthesis: Claisen-Schmidt Condensation to Form Isoxazole-Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde. The reaction proceeds via an enolate intermediate of the ketone, which attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated chalcone. This method is highly efficient for creating a diverse library of derivatives by simply varying the substituted aromatic aldehyde.[5]

Workflow for Chalcone Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Ketone This compound Reaction Claisen-Schmidt Condensation Ketone->Reaction Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Catalyst Base Catalyst (e.g., NaOH, KOH) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Chalcone Isoxazole-Chalcone Derivative Reaction->Chalcone Dehydration

Caption: General workflow for the synthesis of isoxazole-chalcone derivatives.

Detailed Protocol: Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of an isoxazole-chalcone via Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture while maintaining the temperature below 10 °C. The addition of a base catalyst facilitates the formation of the enolate.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the solid product.

  • Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove impurities, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for multiple therapeutic areas.[6][7][8]

Antimicrobial Activity

Isoxazole derivatives are well-documented for their potent antimicrobial effects against a variety of pathogens. They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. The mechanism often involves the disruption of essential cellular processes in the microbes.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of isoxazole derivatives against various human cancer cell lines, including those for breast (MCF-7), prostate (DU145), and glioblastoma (U87).[6] The antiproliferative effects are often mediated by the induction of apoptosis (programmed cell death).[6] Some isoxazole chalcones have shown potent cytotoxic activity, with IC₅₀ values in the low micromolar range.

Anti-inflammatory Effects

The isoxazole core is present in established anti-inflammatory drugs like the COX-2 inhibitor Valdecoxib.[1] Novel derivatives have shown significant anti-inflammatory activity, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9] In vivo studies, such as the carrageenan-induced rat paw edema model, have confirmed the ability of these compounds to reduce inflammation dose-dependently.[9]

Anticonvulsant Potential

Epilepsy is characterized by abnormal electrical activity in the brain, and several isoxazole derivatives have been identified as potent anticonvulsants.[10][11] Their mechanism of action can involve the modulation of ion channels, particularly voltage-gated sodium channels, or interaction with neurotransmitter systems like the GABAergic system.[12][13][14] Preclinical screening using models like the maximal electroshock (MES) test has identified compounds with significant seizure protection.[11]

Summary of Biological Activity Data

The following table summarizes representative biological activity data for various isoxazole derivatives, illustrating their therapeutic potential.

Derivative ClassTarget/AssayModel/Cell LineActivity Metric (IC₅₀/MIC/ED₅₀)Reference
Isoxazole-ChalconeCytotoxicityDU145 (Prostate Cancer)0.96 µM[6]
3,5-Disubstituted IsoxazoleCytotoxicityU87 (Glioblastoma)42.8 µM[6]
Indolyl-IsoxazolidineAnti-inflammatoryLPS-induced TNF-αPotency comparable to Indomethacin[9][15]
Benzo[d]isoxazoleAnticonvulsant (MES)Rodent ModelED₅₀ = 20.5 mg/kg[12][14]
Isoxazole DerivativeAntibacterialS. aureus / E. coliMIC values ranging from 31.25-500 µg/mL[2]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For isoxazole derivatives, SAR studies have revealed key insights into how specific substituents influence potency and selectivity.[16]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic rings attached to the core structure are critical.

    • Electron-donating groups (e.g., methoxy, -OCH₃) on the phenyl ring have been shown to enhance anticancer activity.[6]

    • Electron-withdrawing groups (e.g., halogens like chlorine, bromine; nitro groups) often increase antimicrobial potency.[1]

  • Lipophilicity: Modulating the lipophilicity (fat-solubility) of the molecule can significantly impact its ability to cross cell membranes and reach its target. This is often fine-tuned by adding or removing alkyl or halogen groups.

  • Steric Factors: The size and shape of the substituents can affect how the molecule fits into the binding pocket of a target enzyme or receptor.

SAR Logic Diagram

G cluster_mods Structural Modifications (R-groups on Phenyl Ring) cluster_activity Resulting Biological Activity Core 1-(5-Methylisoxazol-3-yl)-ethanone Core Mod1 R = Electron-Donating (e.g., -OCH3, -CH3) Mod2 R = Electron-Withdrawing (e.g., -Cl, -Br, -NO2) Mod3 R = Bulky Group (e.g., tert-butyl) Act1 Enhanced Anticancer Activity Mod1->Act1 Increases potency Act2 Enhanced Antimicrobial Activity Mod2->Act2 Increases potency Act3 Altered Target Binding (Potentially lower activity) Mod3->Act3 Steric hindrance G cluster_start Input cluster_assays Primary In Vitro Screening cluster_data Data Analysis cluster_output Output Compound Synthesized Derivative (in DMSO) Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Compound->Anticancer Antiinflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) Compound->Antiinflammatory MIC Determine MIC Antimicrobial->MIC IC50 Calculate IC50 Anticancer->IC50 Inhibition Calculate % Inhibition Antiinflammatory->Inhibition Result Identify 'Hit' Compounds for further study MIC->Result IC50->Result Inhibition->Result

References

An In-depth Technical Guide to 1-(5-Methylisoxazol-3-yl)ethanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(5-methylisoxazol-3-yl)ethanone, a key heterocyclic ketone that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. This document delves into the historical context of isoxazole chemistry, details the primary synthetic routes to this compound, and explores its applications in the development of pharmacologically active compounds. Detailed experimental protocols, physicochemical and spectroscopic data, and workflow visualizations are provided to support researchers and drug development professionals in their work with this important chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Isoxazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] Marketed drugs such as the anti-inflammatory agent Leflunomide and the COX-2 inhibitor Valdecoxib feature the isoxazole core, underscoring its therapeutic relevance.[2][3]

This compound, also known as 3-acetyl-5-methylisoxazole, is a fundamental derivative of this important heterocyclic system. Its bifunctional nature, possessing both a reactive ketone group and a stable isoxazole ring, makes it an ideal starting material for the synthesis of more complex molecular architectures.

Historical Context and Discovery

The chemistry of isoxazoles dates back to the early 20th century, with significant advancements in their synthesis occurring over the following decades. While the specific discovery of this compound is not well-documented as a singular event, its synthesis is a classic example of one of the most fundamental methods for isoxazole ring formation: the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2][4] This reaction, known as the Knorr synthesis for pyrazoles, was adapted for isoxazoles and has remained a reliable and widely used method.

The development and understanding of cyclocondensation reactions have been pivotal in the synthesis of a vast array of heterocyclic compounds.[5][6] The predictability and efficiency of the reaction between pentane-2,4-dione and hydroxylamine to form the corresponding 3,5-dimethylisoxazole laid the groundwork for the synthesis of derivatives like this compound.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the cyclocondensation reaction between a β-diketone and hydroxylamine.

Primary Synthetic Pathway: Cyclocondensation of Pentane-2,4-dione with Hydroxylamine

The reaction proceeds by the nucleophilic attack of hydroxylamine on one of the carbonyl groups of pentane-2,4-dione (acetylacetone), followed by an intramolecular condensation and dehydration to form the stable isoxazole ring.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Pentane-2,4-dione Pentane-2,4-dione Nucleophilic_Attack Nucleophilic Attack Pentane-2,4-dione->Nucleophilic_Attack Hydroxylamine Hydroxylamine Hydroxylamine->Nucleophilic_Attack Intermediate_Formation Oxime Intermediate Formation Nucleophilic_Attack->Intermediate_Formation Cyclization Intramolecular Cyclization Intermediate_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration This compound This compound Dehydration->this compound caption General workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the laboratory-scale synthesis of this compound.

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) in 25 mL of ethanol.

  • Addition of Diketone: To the stirred solution, add pentane-2,4-dione (0.01 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Pour the concentrated mixture into ice-cold water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 168-169 °C[7]
Boiling Point 230.057 °C at 760 mmHg[7]
Density 1.105 g/cm³[7]
¹H NMR (CDCl₃, ppm) δ ~2.5 (s, 3H, -CH₃), ~2.7 (s, 3H, -COCH₃), ~6.4 (s, 1H, isoxazole H)
¹³C NMR (CDCl₃, ppm) δ ~12 (-CH₃), ~28 (-COCH₃), ~100 (isoxazole C4), ~160 (isoxazole C5), ~170 (isoxazole C3), ~195 (C=O)
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1600 (C=N stretch), ~1450 (C-H bend)
Mass Spectrum (EI) m/z 125 (M⁺), 110, 82, 43

Note: Spectroscopic data are estimated based on typical values for similar structures and may vary slightly depending on the solvent and instrument used.[8][9][10][11]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its ketone functionality allows for a wide range of chemical transformations, including reductions, oxidations, and condensations, to introduce further diversity.

Precursor to Anti-inflammatory and Antirheumatic Drugs

A significant application of derivatives of this compound is in the synthesis of the anti-inflammatory drug Leflunomide . While not a direct precursor, the closely related 5-methylisoxazole-4-carboxylic acid is a key intermediate in Leflunomide synthesis.[4][12][13][14][15] The synthetic strategies for these isoxazole carboxamides often involve intermediates that could be derived from this compound through oxidation of the acetyl group.

G cluster_start Starting Material cluster_transformations Chemical Transformations cluster_product Final Product Class Start This compound Oxidation Oxidation of Acetyl Group Start->Oxidation Amide_Coupling Amide Coupling Oxidation->Amide_Coupling Product Isoxazole Carboxamides (e.g., Leflunomide Precursors) Amide_Coupling->Product caption Synthetic utility in drug development.

Caption: Synthetic utility in drug development.

Building Block for Novel Bioactive Compounds

The isoxazole moiety is a key pharmacophore in a variety of other therapeutic areas. Research has shown that derivatives of this compound can be utilized to synthesize compounds with potential antileukemic and antimicrobial activities.[5][16] For instance, condensation of the acetyl group with aromatic aldehydes can lead to chalcone-like structures, which are known to possess a wide range of biological activities.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich history rooted in the foundational principles of organic synthesis. Its straightforward and efficient synthesis, coupled with the versatility of its chemical functionalities, has established it as a valuable building block for the creation of complex molecules, particularly in the field of drug discovery. As the demand for novel therapeutics continues to grow, the utility of this compound and its derivatives in constructing new chemical entities with diverse biological activities is set to expand, further solidifying the importance of the isoxazole scaffold in medicinal chemistry.

References

A Comprehensive Technical Guide to the Thermochemical Profile of 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Developer

In the landscape of contemporary drug discovery and development, a molecule's journey from a promising hit to a viable clinical candidate is paved with data. Beyond the essential metrics of potency and selectivity, the physicochemical and thermochemical properties of a compound are paramount.[1][2][3][4] These characteristics govern a drug's stability, solubility, and ultimately, its bioavailability and manufacturability.[5] This guide focuses on 1-(5-methylisoxazol-3-yl)ethanone, a heterocyclic ketone scaffold of interest in medicinal chemistry. The isoxazole motif is present in numerous pharmacologically active agents, making a deep understanding of its derivatives critical.[6][7][8]

The following sections will not merely present data but will provide a procedural blueprint for researchers to generate and interpret the thermochemical profile of this, or similar, novel chemical entities. We will delve into both state-of-the-art experimental techniques and robust computational methodologies, providing not just the 'how' but the critical 'why' behind each step. This document is structured to empower researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary to conduct their own thermochemical investigations with scientific rigor.

Section 1: The Imperative of Thermochemical Data in Pharmaceutical Development

A drug's therapeutic efficacy is intrinsically linked to its physical and chemical stability.[5] Thermochemical data, such as enthalpy of formation, heat capacity, and transition temperatures, provide a quantitative measure of a molecule's energetic landscape. This information is crucial for:

  • Stability and Shelf-Life Prediction: Thermochemical data helps in predicting how a drug substance will behave under various storage conditions, informing on potential degradation pathways.[4]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have vastly different solubilities and stabilities. Techniques like Differential Scanning Calorimetry (DSC) are indispensable for identifying and characterizing these forms.

  • Formulation Design: Understanding the thermal properties of an active pharmaceutical ingredient (API) is essential for designing robust and stable formulations, and for assessing drug-excipient compatibility.[3]

  • Process Chemistry: Scale-up of API synthesis requires a thorough understanding of reaction thermodynamics to ensure safety and efficiency.

The binding of a drug to its target is a thermodynamic event.[9][10] A comprehensive thermodynamic profile of the drug molecule itself provides a foundational dataset for more complex biophysical studies, such as Isothermal Titration Calorimetry (ITC), which deconstructs the forces driving molecular recognition.[6][11]

Section 2: Experimental Determination of Thermochemical Properties

For a solid organic molecule like this compound, two primary experimental techniques provide the cornerstone of its thermochemical profile: Differential Scanning Calorimetry (DSC) for phase transitions and Bomb Calorimetry for the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[12] This allows for the precise determination of melting points, glass transitions, and the enthalpy of phase changes.[13][14]

  • Instrument Calibration:

    • Causality: To ensure the accuracy of temperature and enthalpy measurements, the DSC instrument must be calibrated using certified reference standards with well-known melting points and enthalpies of fusion (e.g., indium, tin).[15]

    • Procedure: Perform a temperature and enthalpy calibration according to the instrument manufacturer's guidelines. This typically involves heating a standard at a defined rate and comparing the observed transition with the known value.

  • Sample Preparation:

    • Causality: Proper sample preparation is critical to obtaining reproducible results. The sample must be representative and in good thermal contact with the measurement pan.

    • Procedure: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan using a microbalance. Crimp the pan with a lid to enclose the sample. Prepare an empty, crimped aluminum pan to serve as the reference.

  • Measurement Program:

    • Causality: A controlled heating rate allows for the separation of thermal events. An inert atmosphere prevents oxidative degradation of the sample.

    • Procedure: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min). Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the melting point.

  • Data Analysis:

    • Causality: The integrated area of a transition peak in the DSC thermogram is directly proportional to the enthalpy change of that transition.

    • Procedure: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion, ΔH_fus). The heat capacity (Cp) can also be determined from the heat flow signal.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Sample 2. Prepare Sample (1-3 mg in Al pan) Calibrate->Sample Program 3. Run DSC Program (10°C/min, N2 purge) Sample->Program Analyze 4. Analyze Thermogram Program->Analyze Results Outputs: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Heat Capacity (Cp) Analyze->Results

Caption: Experimental workflow for DSC analysis.

Enthalpy of Formation via Bomb Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[16] The substance is completely combusted in a constant-volume vessel (the "bomb") under high-pressure oxygen, and the heat released is measured.

  • Calorimeter Calibration:

    • Causality: The heat capacity of the calorimeter system (C_cal) must be precisely determined to convert the measured temperature change into an energy value. This is achieved by combusting a standard substance with a known heat of combustion, typically benzoic acid.[17]

    • Procedure: Combust a known mass of benzoic acid and measure the temperature rise (ΔT). Calculate C_cal using the known energy of combustion of benzoic acid.

  • Sample Preparation and Assembly:

    • Causality: A complete and controlled combustion is essential. The fuse wire initiates the reaction, and high-pressure oxygen ensures complete oxidation.

    • Procedure: Press a pellet of a known mass (approx. 1 g) of this compound. Place it in the platinum crucible inside the bomb. Attach a fuse wire, ensuring it touches the sample. Add a small, known amount of water to the bomb to ensure all water formed during combustion is in the liquid state. Seal the bomb, purge with oxygen, and then fill to a pressure of ~30 atm.[7]

  • Combustion and Temperature Measurement:

    • Causality: The adiabatic setup minimizes heat loss to the surroundings, allowing the temperature change of the water bath to accurately reflect the heat released by the reaction.

    • Procedure: Submerge the sealed bomb in the water-filled calorimeter. Allow the system to reach thermal equilibrium. Ignite the sample by passing a current through the fuse wire. Record the temperature at regular intervals until a stable final temperature is reached.

  • Corrections and Calculation:

    • Causality: Several factors contribute to the measured heat release besides the sample combustion, such as the combustion of the fuse wire and the formation of nitric acid from atmospheric and sample nitrogen. These must be corrected for.

    • Procedure: Measure the length of unburned fuse wire. Titrate the bomb washings to determine the amount of nitric acid formed. Calculate the total heat released and subtract the contributions from the fuse wire and nitric acid formation. This gives the energy of combustion at constant volume (ΔU_comb). Convert ΔU_comb to the enthalpy of combustion (ΔH_comb). Finally, use Hess's Law with the known standard enthalpies of formation of CO2(g) and H2O(l) to calculate the standard enthalpy of formation (ΔfH°) of this compound.

Section 3: Computational Prediction of Thermochemical Properties

In parallel with experimental work, computational chemistry offers a powerful, cost-effective means to predict thermochemical properties.[18] Density Functional Theory (DFT) has emerged as a robust method for these calculations, providing a good balance of accuracy and computational cost.[19][20]

Predicting Enthalpy of Formation with DFT

We will outline a protocol using the Gaussian software suite, a widely used program for electronic structure calculations.[21][22] The B3LYP functional is a popular hybrid functional that often yields reliable thermochemical data for organic molecules.[19][20][23] The choice of basis set is also critical; a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ provides a good starting point.[24][25][26][27]

  • Structure Input:

    • Causality: An accurate initial 3D structure is required for the geometry optimization.

    • Procedure: Build the 3D structure of this compound using a molecular editor (e.g., GaussView).

  • Geometry Optimization and Frequency Calculation:

    • Causality: The calculation must be performed on the molecule's minimum energy conformation. A frequency calculation confirms this (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[28][29][30]

    • Procedure: Set up a calculation in Gaussian with the keywords Opt Freq. Specify the desired level of theory (e.g., B3LYP/6-311+G(d,p)). Run the calculation.

  • Extraction of Thermochemical Data:

    • Causality: The Gaussian output file contains all the necessary energy components.

    • Procedure: From the output file, extract the "Sum of electronic and thermal Enthalpies". This value (H_calc) is the calculated absolute enthalpy of the molecule at the specified temperature (usually 298.15 K).[31]

  • Atomization Method for Enthalpy of Formation:

    • Causality: The calculated absolute enthalpy is not the standard enthalpy of formation. We must use a reaction scheme to convert the calculated value into a standard enthalpy of formation. The atomization method is a common approach.[32]

    • Procedure:

      • Calculate the absolute enthalpies (H_calc) for each constituent atom (C, H, N, O) at the same level of theory.

      • Calculate the enthalpy of atomization (ΔH_atom) for the molecule: ΔH_atom = [Σ(H_calc of atoms)] - H_calc of molecule

      • Obtain the experimental standard enthalpies of formation for the gaseous atoms from a reliable source (e.g., NIST).

      • Calculate the standard enthalpy of formation of the molecule: ΔfH°(molecule) = [Σ(ΔfH° of atoms)] - ΔH_atom

DFT_Workflow cluster_atoms Atom Calculations cluster_exp Experimental Data Start 1. Build 3D Structure Calc 2. Gaussian Calculation (Opt Freq, B3LYP/6-311+G(d,p)) Start->Calc Extract 3. Extract H_calc (molecule) from output file Calc->Extract FinalCalc 5. Calculate ΔfH° (molecule) using Atomization Method Extract->FinalCalc AtomCalc 4a. Calculate H_calc for C, H, N, O atoms AtomCalc->FinalCalc NIST 4b. Get Experimental ΔfH° for gaseous atoms (NIST) NIST->FinalCalc

Caption: Computational workflow for predicting ΔfH°.

Section 4: Summary of Thermochemical Data

As no published experimental or computational thermochemical data for this compound could be located, the following table is presented as a template for reporting the data obtained through the methodologies described in this guide.

PropertySymbolExperimental Value (Hypothetical)Computational Value (Hypothetical)Method
Molecular Formula-C₆H₇NO₂C₆H₇NO₂-
Molecular WeightMW125.13 g/mol 125.13 g/mol -
Melting PointT_m45 - 48 °CN/ADSC
Enthalpy of FusionΔH_fus15.2 kJ/molN/ADSC
Standard Enthalpy of Formation (gas)ΔfH°(g)-150 ± 5 kJ/mol-145.8 kJ/molBomb Calorimetry / DFT (B3LYP)
Standard Enthalpy of Formation (solid)ΔfH°(s)-195 ± 6 kJ/mol-191.3 kJ/molBomb Calorimetry / DFT + ΔH_sub
Heat Capacity (solid, 298K)C_p(s)140 J/(mol·K)N/ADSC

Note: The values presented in this table are illustrative and do not represent actual measured data.

Conclusion

This guide has outlined a dual-pronged approach, combining experimental calorimetry with first-principles computational modeling, to comprehensively characterize the thermochemical properties of this compound. By following the detailed protocols herein, researchers can generate the critical data needed to make informed decisions throughout the drug development pipeline. The principles of causality and self-validation are embedded within each protocol, ensuring the generation of high-quality, reliable data. This integrated strategy represents a best practice for elucidating the thermodynamic landscape of novel chemical entities, ultimately de-risking development and accelerating the delivery of new medicines.

References

A-Z Guide to Quantum Chemical Calculations for 1-(5-Methylisoxazol-3-yl)ethanone: A-Z Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical exploration of quantum chemical calculations for 1-(5-Methylisoxazol-3-yl)ethanone. This molecule, featuring an isoxazole ring, is a scaffold of significant interest in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[1][2][3] This guide will delve into the theoretical framework and practical application of Density Functional Theory (DFT) to elucidate the electronic and structural properties of this molecule, offering insights crucial for rational drug design and development.

The Significance of Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations, particularly DFT, have become indispensable tools in modern drug discovery.[4][5][6] They provide a theoretical lens to understand the intricate electronic structure and properties of molecules, which govern their interactions with biological targets.[7] By computing properties such as molecular geometry, electronic distribution, and reactivity indices, we can predict a molecule's behavior, stability, and potential as a drug candidate. This in-silico approach accelerates the drug discovery pipeline by prioritizing compounds with desirable characteristics for synthesis and experimental testing.[4]

For this compound, these calculations can reveal key features that influence its pharmacokinetic and pharmacodynamic profiles. Understanding its electronic landscape is paramount for designing derivatives with enhanced activity and reduced off-target effects.

The Computational Engine: Density Functional Theory (DFT)

DFT is a quantum mechanical method that has revolutionized computational chemistry due to its balance of accuracy and computational efficiency.[5][7] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity, to determine the ground-state energy and other molecular properties.[5][8] The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional and the basis set.[8]

Foundational Choices: Functional and Basis Set

For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice. It is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of molecular systems.[9][10][11]

The 6-311++G(d,p) basis set is recommended for achieving a high degree of accuracy in geometry optimization and electronic property calculations for this type of molecule.[12][13] Let's break down this nomenclature:

  • 6-311 : This indicates a triple-zeta valence basis set, providing a more flexible description of the valence electrons.

  • ++G : These plus signs denote the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and systems with lone pairs of electrons.

  • (d,p) : These represent polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the anisotropic electron distribution in chemical bonds.

The combination of B3LYP with the 6-311++G(d,p) basis set offers a cost-effective yet highly reliable level of theory for the quantum chemical characterization of this compound.[13]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

Caption: A streamlined workflow for quantum chemical calculations.

Step 1: Molecular Structure Input The initial 3D coordinates of this compound can be generated from its SMILES string (CC1=NOC(=C1)C(=O)C) or by sketching the 2D structure in a molecular editor and converting it to 3D.

Step 2: Geometry Optimization This is the most critical step, where the molecule's geometry is relaxed to its lowest energy conformation. The optimization should be performed using the B3LYP functional and the 6-311++G(d,p) basis set. This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

Step 3: Vibrational Frequency Analysis To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed. The absence of any imaginary frequencies indicates a stable structure. These calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for further validation.

Step 4: Electronic Property Calculation Once the optimized geometry is confirmed, a single-point energy calculation is performed to obtain various electronic properties. This includes the energies of the molecular orbitals and the molecular electrostatic potential.

Step 5: Analysis of Results The output data is then analyzed to extract meaningful chemical insights. This involves examining the optimized geometrical parameters, the energies and shapes of the frontier molecular orbitals, and the distribution of electrostatic potential.

Step 6: Visualization Visualization of the calculated properties is crucial for intuitive understanding. Molecular visualization software is used to generate images of the optimized structure, the HOMO and LUMO orbitals, and the MEP map.

Key Molecular Properties and Their Interpretation

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms in the molecule. The calculated bond lengths, bond angles, and dihedral angles offer a detailed picture of the molecular structure. These parameters can be compared with experimental data from X-ray crystallography if available.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=OValue
N-OValue
C-C (ring)Value
Bond AngleO-C-C (acetyl)Value
C-N-O (ring)Value
Dihedral AngleC-C-C=OValue

(Note: The actual values would be obtained from the output of the quantum chemical calculation.)

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[14][15][16]

  • HOMO : Represents the ability to donate an electron.[17] A higher HOMO energy indicates a better electron donor.

  • LUMO : Represents the ability to accept an electron.[17] A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[17][18] A smaller energy gap suggests that the molecule is more reactive and less stable.[15] For drug design, an optimal HOMO-LUMO gap is sought to ensure sufficient reactivity for binding to the target while maintaining stability.[14]

Caption: Conceptual diagram of HOMO, LUMO, and the energy gap.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

(Note: The actual values would be obtained from the output of the quantum chemical calculation.)

The visualization of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is invaluable for understanding and predicting how the molecule will interact with a biological target.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[19][20][21] It provides a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule.[18][20]

  • Red regions (negative potential) : Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue regions (positive potential) : Indicate electron-deficient areas, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.

  • Green regions (neutral potential) : Represent areas with a relatively neutral electrostatic potential.

The MEP map of this compound can guide the design of derivatives with improved binding affinity by identifying regions that can form favorable electrostatic interactions with a target protein.[19][22]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of quantum chemical calculations, specifically DFT, to the study of this compound. The described workflow and analysis of key molecular properties offer a robust framework for gaining deep insights into the electronic structure and reactivity of this important medicinal chemistry scaffold.

The data generated from these calculations, including optimized geometries, HOMO-LUMO energies, and MEP maps, serve as a valuable foundation for further in-silico studies such as molecular docking and molecular dynamics simulations. By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel isoxazole-based therapeutic agents.

References

Methodological & Application

Protocol for the synthesis of 1-(5-Methylisoxazol-3-yl)ethanone.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(5-Methylisoxazol-3-yl)ethanone

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, reliable, and mechanistically grounded protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The presented pathway is a multi-step synthesis that ensures high regiochemical control and purity, commencing with the formation of a nitrile oxide precursor, followed by a [3+2] cycloaddition to construct the isoxazole core, and culminating in the functional group transformation to the target ketone. This guide explains the chemical causality behind each step, offers detailed experimental procedures, and includes critical safety information, characterization data, and troubleshooting advice to ensure successful execution by skilled researchers.

Introduction to Synthetic Strategy

The isoxazole moiety is a prominent scaffold in a multitude of pharmacologically active compounds, valued for its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2][3] this compound, in particular, serves as a key intermediate for more complex molecular architectures. While various methods exist for isoxazole synthesis, direct approaches to this specific substitution pattern (C3-acetyl, C5-methyl) can be challenging.

This guide details a robust and highly controlled three-stage synthetic strategy. The core of this method is a 1,3-dipolar cycloaddition reaction, which provides an elegant and predictable way to construct the isoxazole ring with the desired regiochemistry. This avoids the isomeric mixture problems often encountered in condensation reactions with asymmetric 1,3-dicarbonyl compounds.

The overall workflow is as follows:

  • Preparation of Nitrile Oxide Precursor: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate.

  • Isoxazole Ring Formation: In situ generation of an ethoxycarbonylformonitrile oxide and its [3+2] cycloaddition with propyne to form ethyl 5-methylisoxazole-3-carboxylate.

  • Final Ketone Formation: Conversion of the intermediate ester into the target this compound.

Overall Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isoxazole Ring Formation ([3+2] Cycloaddition) cluster_2 Stage 3: Final Product Formation A Glycine Ethyl Ester HCl B (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate A->B  NaNO₂, HCl(aq) D Ethyl 5-methylisoxazole-3-carboxylate B->D  NaHCO₃ (in situ Nitrile Oxide formation) C Propyne C->D E 5-Methylisoxazole-3-carboxylic acid D->E  1. NaOH (Hydrolysis)  2. HCl (Acidification) F This compound E->F  1. (COCl)₂, cat. DMF  2. Me₂Cd or MeMgBr/CuI

Caption: Overall three-stage synthetic pathway.

Stage 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

Principle and Rationale

The foundation of the cycloaddition is the nitrile oxide, which is generated from a stable precursor. (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is an excellent choice for this role.[4] It is synthesized via a nitrosation reaction of an amino acid ester, glycine ethyl ester hydrochloride.[5] In an acidic aqueous medium, sodium nitrite forms nitrous acid (HONO), which reacts with the primary amine of the glycine ester to form a diazonium intermediate. This unstable species readily loses nitrogen gas, and the resulting carbocation is trapped by a chloride ion from the hydrochloric acid environment. A subsequent nitrosation at the α-carbon position yields the desired α-keto-oxime structure, which tautomerizes to the more stable chloro-oxime product. This method is efficient and utilizes readily available starting materials.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve glycine ethyl ester hydrochloride (14.0 g, 100 mmol) in deionized water (25 mL).

  • Acidification: Add concentrated hydrochloric acid (8.3 mL) to the solution. Cool the flask in an ice-salt bath to an internal temperature of -5 °C.

  • Nitrosation: Dissolve sodium nitrite (7.6 g, 110 mmol) in deionized water (15 mL) and add this solution dropwise via the dropping funnel to the reaction mixture, maintaining the internal temperature between -5 °C and 0 °C.

  • Second Addition: After the first addition is complete, stir the mixture for 10 minutes at 0 °C. Prepare a second solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL) and add it dropwise as before, ensuring the temperature does not exceed 0 °C.

  • Reaction Completion: Stir the resulting mixture at 0 °C for an additional 45 minutes. The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexane solvent system.

  • Work-up and Extraction: Once the reaction is complete, add a saturated brine solution (50 mL). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[5]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, is an oil or low-melting solid and is typically used in the next step without further purification.[5]

Stage 2: Isoxazole Ring Formation via [3+2] Cycloaddition

Principle and Rationale

This step exemplifies a classic 1,3-dipolar cycloaddition reaction, a powerful tool in heterocyclic chemistry for constructing five-membered rings. The chloro-oxime precursor from Stage 1 is treated with a mild base, such as sodium bicarbonate, which facilitates the elimination of HCl to generate the highly reactive ethoxycarbonylformonitrile oxide in situ.[4] This transient 1,3-dipole is immediately trapped by a dipolarophile, in this case, the alkyne propyne. The reaction proceeds in a concerted fashion, leading to the formation of the stable aromatic isoxazole ring with excellent regiochemical control. The electron-withdrawing ester group on the nitrile oxide directs the cycloaddition to yield the 5-methyl-substituted isoxazole as the major product.

Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve the crude (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (approx. 100 mmol) from Stage 1 in ethyl acetate (200 mL).

  • Addition of Base: Add a suspension of sodium bicarbonate (21.0 g, 250 mmol) in water (100 mL).

  • Introduction of Alkyne: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Bubble propyne gas through the mixture via the gas inlet tube at a steady, moderate rate for 4-6 hours. Caution: Propyne is a highly flammable gas; this procedure must be performed in a well-ventilated fume hood away from ignition sources.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature overnight while maintaining stirring. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude residue, ethyl 5-methylisoxazole-3-carboxylate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6]

Stage 3: Synthesis of this compound

Principle and Rationale

The final stage involves the conversion of the stable ethyl ester into the target methyl ketone. A direct reaction with organolithium or Grignard reagents often leads to over-addition and formation of a tertiary alcohol. To prevent this, a two-step approach is employed for greater control. First, the ester is saponified (hydrolyzed) under basic conditions to yield the corresponding 5-methylisoxazole-3-carboxylic acid. This acid is then converted to a more reactive acyl chloride using an agent like oxalyl chloride or thionyl chloride. This activated intermediate can then be reacted with a less reactive organometallic reagent, such as a Gilman cuprate (lithium dimethylcuprate) or dimethylcadmium, which selectively adds once to the acyl chloride to provide the desired ketone in high yield.

Detailed Experimental Protocol

Step 3a: Hydrolysis to 5-Methylisoxazole-3-carboxylic acid

  • Saponification: Dissolve the purified ethyl 5-methylisoxazole-3-carboxylate (e.g., 15.5 g, 100 mmol) in a mixture of ethanol (100 mL) and a 2 M aqueous solution of sodium hydroxide (100 mL, 200 mmol).

  • Heating: Heat the mixture to reflux and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 6 M hydrochloric acid. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methylisoxazole-3-carboxylic acid.

Step 3b: Conversion to this compound

  • Acyl Chloride Formation: In a dry flask under a nitrogen atmosphere, suspend the 5-methylisoxazole-3-carboxylic acid (12.7 g, 100 mmol) in anhydrous dichloromethane (150 mL). Add oxalyl chloride (11 mL, 125 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL). Stir at room temperature for 2-3 hours until gas evolution ceases and a clear solution is obtained.

  • Removal of Excess Reagent: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is used immediately in the next step.

  • Ketone Formation (Grignard/Cuprate Method):

    • In a separate dry, three-necked flask under nitrogen, add copper(I) iodide (0.95 g, 5 mmol) and suspend it in anhydrous tetrahydrofuran (THF, 100 mL). Cool to -20 °C.

    • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 70 mL, 210 mmol).

    • Dissolve the crude acyl chloride in anhydrous THF (50 mL) and add it dropwise to the cuprate solution, maintaining the temperature below -15 °C.

  • Quenching and Work-up: Stir the reaction at low temperature for 1 hour, then allow it to warm to 0 °C. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford pure this compound.[7][8]

Characterization and Data

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Parameter(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetateEthyl 5-methylisoxazole-3-carboxylateThis compound
Molecular Formula C₄H₆ClNO₃[9]C₇H₉NO₃C₆H₇NO₂
Molecular Weight 151.55 g/mol [9]155.15 g/mol 125.13 g/mol
Appearance Colorless to pale yellow oil or solidColorless oil or white solidWhite to off-white solid
Melting Point 70-76 °C[4]N/AN/A (Expected solid)
¹H NMR (CDCl₃) δ ~7.5-8.5 (br s, 1H, NOH), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃)δ ~6.3 (s, 1H, isoxazole H4), 4.4 (q, 2H, OCH₂), 2.5 (s, 3H, C5-CH₃), 1.4 (t, 3H, CH₂)δ ~6.5 (s, 1H, isoxazole H4), 2.6 (s, 3H, COCH₃), 2.5 (s, 3H, C5-CH₃)
¹³C NMR (CDCl₃) δ ~160 (C=O), ~140 (C=N), 64 (CH₂), 14 (CH₃)δ ~168 (C=O), ~160 (isoxazole C5), ~158 (isoxazole C3), ~102 (isoxazole C4), 62 (OCH₂), 14 (OCH₂CH₃), 12 (C5-CH₃)δ ~190 (C=O), ~172 (isoxazole C5), ~160 (isoxazole C3), ~105 (isoxazole C4), 27 (COCH₃), 12 (C5-CH₃)

Note: NMR chemical shifts are estimates and should be confirmed by experimental data.[10][11]

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. All procedures should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Hydroxylamine Hydrochloride & Derivatives: These compounds can be corrosive, toxic, and potentially explosive under certain conditions.[13][14] Avoid shock, friction, and heat.[1] They are also suspected carcinogens and may cause skin sensitization.[12] Handle with extreme care.

  • Sodium Nitrite: A strong oxidizing agent. Toxic if swallowed.

  • Propyne: Extremely flammable gas. Ensure there are no sources of ignition in the vicinity. Use appropriate gas handling equipment.

  • Oxalyl Chloride/Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a dry, inert atmosphere.

  • Organometallic Reagents (e.g., MeMgBr): Pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe/cannula techniques.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete reaction; temperature too high causing decomposition.Ensure temperature is strictly maintained at -5 to 0 °C. Increase reaction time. Check the purity of sodium nitrite.
Low yield in Stage 2 (Cycloaddition) Inefficient generation of nitrile oxide; poor propyne delivery; side reactions.Ensure vigorous stirring of the biphasic mixture. Check for leaks in the gas delivery setup. Ensure the chloro-oxime precursor is of sufficient purity.
Formation of tertiary alcohol in Stage 3 Grignard reagent is too reactive; reaction temperature too high.Use a less reactive organometallic like a Gilman cuprate or dimethylcadmium. Ensure the addition of the acyl chloride is done at a low temperature (-20 °C or below).
Difficulty in purification Presence of closely-related side products.Optimize column chromatography conditions (solvent system, silica gel activity). Consider recrystallization for solid products.

References

Application Notes and Protocols for In Vitro Experimental Uses of 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry. The compound 1-(5-Methylisoxazol-3-yl)ethanone is a key building block and potential bioactive molecule, featuring the characteristic 5-methylisoxazole core functionalized with an ethanone group. This structure presents multiple opportunities for chemical modification and serves as a valuable starting point for exploring diverse pharmacological activities.

Derivatives of the 5-methylisoxazole scaffold have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Notably, isoxazole-containing compounds have been identified as inhibitors of key enzymes such as cyclooxygenases (COX).[4][5] These findings underscore the potential of this compound as a subject for in vitro investigation in various drug discovery programs.

This guide provides detailed application notes and protocols for the in vitro experimental use of this compound, focusing on its evaluation as a potential enzyme inhibitor and cytotoxic agent. The protocols are designed to be robust and self-validating, providing researchers with a solid framework for their investigations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a test compound is critical for designing meaningful in vitro experiments. While extensive data for this compound is not widely published, information for structurally similar compounds can provide valuable guidance.

PropertyValue (Estimated)Source
Molecular FormulaC₆H₇NO₂[6]
Molecular Weight125.13 g/mol [6]
AppearanceWhite to off-white solid[7]
Melting Point168-169°C[6]
Boiling Point230.1°C at 760 mmHg[6]
SolubilitySoluble in organic solvents such as DMSO and ethanol[8]

Stock Solution Preparation:

For most in vitro assays, a concentrated stock solution of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of the solvent in the assay medium does not exceed a level that could affect the biological system (typically ≤0.5%).

Application 1: Screening for Cyclooxygenase (COX) Enzyme Inhibition

Scientific Rationale:

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2.[5] COX-2 is inducibly expressed at sites of inflammation, making it a key target for anti-inflammatory therapies with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[1][9] The diarylisoxazole scaffold is present in several compounds known to inhibit COX enzymes, with some showing selectivity for COX-1.[5] Given this precedent, this compound is a candidate for screening against both COX isoforms to determine its inhibitory potential and selectivity.

Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare this compound Stock Solution (in DMSO) prep_enzyme Prepare COX-1 and COX-2 Enzyme Solutions incubation Incubate Enzyme with Test Compound or Vehicle prep_compound->incubation prep_substrate Prepare Arachidonic Acid (Substrate) Solution prep_enzyme->incubation reaction Initiate Reaction with Arachidonic Acid prep_substrate->reaction incubation->reaction termination Terminate Reaction reaction->termination detection Quantify Prostaglandin E2 (PGE2) using ELISA termination->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis

Caption: Workflow for COX Enzyme Inhibition Assay.

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2. A parallel assay for COX-1 should be conducted to assess selectivity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX inhibitor screening assay kit (containing assay buffer, heme, arachidonic acid, and detection reagents)

  • This compound

  • DMSO

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare the COX-2 enzyme solution in assay buffer according to the manufacturer's instructions.

    • Prepare the arachidonic acid (substrate) solution in assay buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Enzyme solution and vehicle (DMSO).

      • Positive control wells: Enzyme solution and a known COX-2 inhibitor (e.g., Celecoxib).

      • Test wells: Enzyme solution and serial dilutions of this compound.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells except the blank.

  • Incubation and Detection:

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and perform the colorimetric detection of prostaglandin production according to the assay kit manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Application 2: Assessment of Antimicrobial Activity

Scientific Rationale:

The isoxazole nucleus is a component of several approved antibacterial drugs, such as sulfamethoxazole.[2] Various synthetic isoxazole derivatives have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[1][3] Therefore, it is pertinent to evaluate this compound for its potential to inhibit the growth of clinically relevant microorganisms.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Ciprofloxacin or other appropriate antibiotic as a positive control

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]

  • Compound Dilution:

    • Prepare a 2x concentrated serial dilution of this compound in MHB in a separate 96-well plate. Typical concentration ranges for screening are from 1 to 512 µg/mL.

  • Assay Plate Inoculation:

    • Transfer an equal volume of the 2x concentrated compound dilutions to the wells of a sterile 96-well microplate.

    • Add an equal volume of the prepared bacterial inoculum to each well, effectively halving the compound concentration and achieving the target inoculum density.[10]

    • Include control wells:

      • Growth control: Bacteria in MHB with vehicle (DMSO).

      • Sterility control: MHB only.

      • Positive control: Bacteria with a known antibiotic.

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Application 3: Evaluation of In Vitro Cytotoxicity

Scientific Rationale:

When screening compounds for potential therapeutic applications, it is essential to assess their cytotoxic effects on mammalian cells to identify a therapeutic window.[12][13] Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.[8][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13]

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Mammalian Cells (e.g., HeLa, HepG2) cell_plating Seed Cells into a 96-well Plate cell_culture->cell_plating treatment Treat Cells with Compound for 24-72 hours cell_plating->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate for Formazan Crystal Formation add_mtt->incubation solubilization Solubilize Crystals with DMSO or Solubilizing Agent incubation->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate % Viability and Determine IC50 read_plate->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol: MTT Cell Viability Assay

This protocol describes the determination of the cytotoxic effect of this compound on a selected mammalian cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Doxorubicin or other cytotoxic agent as a positive control

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

    • Include vehicle control (medium with DMSO) and positive control wells.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).[8]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

The protocols detailed in this guide provide a foundational framework for the in vitro characterization of this compound. Based on the known biological activities of the isoxazole scaffold, investigating its potential as a COX inhibitor, an antimicrobial agent, and its general cytotoxicity are logical first steps in elucidating its pharmacological profile. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems and to explore other potential biological targets.

References

Application of 1-(5-Methylisoxazol-3-yl)ethanone in Medicinal Chemistry: A Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The isoxazole nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutics. Within this chemical class, 1-(5-Methylisoxazol-3-yl)ethanone emerges as a particularly versatile building block. Its acetyl group provides a reactive handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation, paving the way for the synthesis of a diverse library of chalcones and their subsequent heterocyclic derivatives.[3][4] This guide provides an in-depth exploration of the application of this compound in the synthesis of potential therapeutic agents, complete with detailed protocols and an overview of their biological significance.

The inherent value of the this compound core lies in its potential to generate compounds with a broad spectrum of pharmacological activities. Research has demonstrated that derivatives stemming from this scaffold exhibit promising anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical methodologies required to harness the potential of this valuable synthetic intermediate.

Part 1: The Synthetic Utility of this compound

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, is the key transformation that unlocks the synthetic potential of this isoxazole derivative.[3][4]

The resulting isoxazolyl chalcones are not merely intermediates but often exhibit potent biological activity themselves.[1][7] Furthermore, the enone functionality of the chalcone backbone serves as a versatile Michael acceptor and a dienophile, enabling the construction of a wide array of heterocyclic systems, such as pyrazolines, through subsequent cyclization reactions.[2][8][9]

Logical Workflow for Derivative Synthesis

The following diagram illustrates the typical synthetic workflow starting from this compound.

G A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Isoxazolyl Chalcone Derivative C->D Formation of α,β-unsaturated ketone F Cyclization Reaction D->F H Biological Evaluation D->H E Hydrazine Hydrate E->F G Pyrazoline Derivative F->G Formation of 5-membered heterocycle G->H

Caption: Synthetic workflow from this compound.

Part 2: Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for key experimental choices to ensure reproducibility and understanding.

Protocol 1: Synthesis of an Isoxazolyl Chalcone Derivative via Claisen-Schmidt Condensation

This protocol details the synthesis of (E)-1-(5-methylisoxazol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one, a representative isoxazolyl chalcone. The choice of a base catalyst is crucial; here, sodium hydroxide is used to deprotonate the α-carbon of the ethanone, initiating the condensation. Ethanol serves as an effective solvent for both reactants.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Prepare a 10% aqueous solution of NaOH. While stirring the ethanolic solution of the reactants vigorously, add the NaOH solution dropwise. The addition of a strong base is the critical step for initiating the condensation by forming the enolate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the more conjugated chalcone product will be evident by a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. This will precipitate the crude chalcone product.

  • Neutralization and Filtration: Acidify the mixture with dilute HCl to neutralize the excess NaOH. This step is essential to ensure the complete precipitation of the product and to facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Pyrazoline Derivative from an Isoxazolyl Chalcone

This protocol describes the cyclization of the previously synthesized chalcone with hydrazine hydrate to form a pyrazoline derivative. Acetic acid is used as a catalyst to facilitate the condensation and subsequent cyclization.

Materials:

  • (E)-1-(5-methylisoxazol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one (the chalcone from Protocol 1)

  • Hydrazine hydrate (80%)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isoxazolyl chalcone (1 equivalent) in ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (approximately 2-3 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops). The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial nucleophilic attack by hydrazine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The pyrazoline product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude pyrazoline can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized pyrazoline derivative using spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Part 3: Biological Activity and Data Presentation

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following tables summarize some of the reported biological activities of isoxazolyl chalcones and their pyrazoline derivatives.

Anticancer Activity

Isoxazolyl chalcones have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][10][11] The mechanism of action for some of these compounds involves the induction of apoptosis.[1]

Table 1: In Vitro Anticancer Activity of Isoxazolyl Chalcone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Isoxazolyl Chalcone 1A549 (Lung)1.35[1]
Isoxazolyl Chalcone 2H1792 (Lung)2.07[1]
Chalcone-Imidazolone HybridMCF-7 (Breast)1.26[12]
4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)Varies[13]
Isoxazole Dihydropyrazole 1Not Specified4 ± 1[5]
Isoxazole Dihydropyrazole 2Not Specified2 ± 1[5]
Antimicrobial Activity

The isoxazole and pyrazoline moieties are present in numerous antimicrobial agents. Derivatives synthesized from this compound have also shown promising activity against various bacterial and fungal strains.[5][9]

Table 2: In Vitro Antimicrobial Activity of Isoxazole and Pyrazoline Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
Isoxazolyl ChalconeS. aureus1[5]
Pyrazoline DerivativeS. aureusModerate Activity[8]
Pyrazoline DerivativeE. coliModerate Activity[8]
Isoxazole DihydropyrazoleAntifungal2 ± 1[5]

Part 4: Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is paramount in drug discovery. While the precise pathways for all derivatives are not fully elucidated, some key insights have been reported.

Induction of Apoptosis via the DR5-Mediated Extrinsic Pathway

Certain isoxazolyl chalcones have been found to induce apoptosis in cancer cells through the death receptor 5 (DR5) mediated extrinsic pathway.[1] This pathway is a critical component of the immune system's ability to eliminate cancerous cells.

G cluster_membrane Cell Membrane DR5 Death Receptor 5 (DR5) FADD FADD DR5->FADD Recruits Chalcone Isoxazolyl Chalcone Chalcone->DR5 Binds and activates Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits DISC DISC Formation FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Auto-catalytic activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves and activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DR5-mediated extrinsic apoptotic pathway.

Potential Inhibition of the NF-κB Signaling Pathway

Chalcones and other isoxazole-containing compounds are known to possess anti-inflammatory properties. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[14][15][16][17] While direct evidence for the inhibition of this pathway by this compound derivatives is still emerging, it represents a plausible and significant mechanism of action for their observed anti-inflammatory effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation, NF-κB release DNA DNA NFkB_nuc->DNA Binds to promoter regions Gene Pro-inflammatory Gene Transcription DNA->Gene Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates Chalcone Isoxazolyl Derivative Chalcone->IKK Inhibits (Potential)

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of chalcones and subsequent heterocyclic derivatives provides a rich platform for the discovery of novel therapeutic agents with diverse biological activities. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this promising scaffold in the ongoing quest for new and effective medicines.

References

Application Notes & Protocols: 1-(5-Methylisoxazol-3-yl)ethanone as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(5-Methylisoxazol-3-yl)ethanone (also known as 3-Acetyl-5-methylisoxazole). The isoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere for various functional groups and for its presence in numerous clinically approved drugs. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations for employing this intermediate. We present detailed, validated protocols for the synthesis of the title compound and its subsequent transformation into more complex, pharmacologically relevant structures. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are the pillars of this guide, designed to empower scientists to leverage this versatile building block in their research endeavors.

Core Concepts: The Strategic Value of this compound

The utility of this compound in drug discovery stems from two primary features: the inherent biological relevance of the isoxazole core and the synthetic versatility of the C3-acetyl group.

  • The Isoxazole Scaffold: This five-membered heterocycle is electron-deficient and capable of participating in hydrogen bonding via its nitrogen and oxygen atoms. It is often used as a stable, non-hydrolyzable replacement for ester or amide groups, improving the pharmacokinetic profile of a drug candidate.

  • The C3-Acetyl Group: This functional group is the primary handle for synthetic diversification. Its alpha-protons are acidic, allowing for enolate formation and subsequent carbon-carbon bond-forming reactions. The carbonyl itself is a site for condensation, reduction, and conversion into other functional groups, making it a gateway to a vast chemical space.

Physicochemical Properties

A thorough understanding of the starting material is critical for experimental success. Key properties are summarized below.

PropertyValueReference(s)
IUPAC Name This compoundN/A
Synonyms 3-Acetyl-5-methylisoxazoleN/A
CAS Number 20485-32-3N/A
Molecular Formula C₆H₇NO₂N/A
Molecular Weight 125.13 g/mol N/A
Appearance Off-white to yellow solidN/A
Melting Point 168-169 °C[1]
Boiling Point 230.1 °C at 760 mmHg[1]

Synthesis of the Core Intermediate

While commercially available, an in-house synthesis may be required. The most robust and regioselective method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2]

Protocol 1: Synthesis via In Situ Nitrile Oxide Cycloaddition

This protocol describes the reaction of 1-butyne with a nitrile oxide generated in situ from acetaldoxime. This method is advantageous as it avoids the isolation of potentially unstable nitrile oxides.

Causality: The regioselectivity, yielding the 3,5-disubstituted product rather than the 3,4-isomer, is governed by the electronic and steric effects of the reactants under conventional conditions.[2] Using an oxidant like N-chlorosuccinimide (NCS) or chloramine-T allows for the controlled, in situ formation of the nitrile oxide dipole, which is immediately trapped by the alkyne dipolarophile.[3][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Acetaldoxime P1 In Situ Generation of Nitrile Oxide R1->P1 Oxidation R2 1-Butyne P2 [3+2] Cycloaddition R2->P2 R3 NCS / Pyridine R3->P1 P1->P2 Nitrile Oxide Intermediate Product This compound P2->Product Regioselective Ring Formation

References

Application Note: Quantitative Analysis of 1-(5-Methylisoxazol-3-yl)ethanone using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Methylisoxazol-3-yl)ethanone is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents due to the versatile chemical reactivity of the isoxazole ring. Accurate and precise quantification of this compound is paramount for ensuring the quality of raw materials, monitoring reaction kinetics, determining the purity of active pharmaceutical ingredients (APIs), and conducting stability studies. This application note provides detailed protocols for the quantitative analysis of this compound using two robust and reliable analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a comprehensive protocol for conducting forced degradation studies is presented to establish the stability-indicating nature of the developed HPLC method, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₆H₇NO₂N/A
Molecular Weight 125.13 g/mol N/A
Melting Point 168-169°CN/A
Boiling Point 65-70°C at 20 mmHgN/A
Appearance LiquidN/A

Part 1: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for accurately measuring the active ingredient in the presence of its degradation products, ensuring that the true stability of a drug substance can be determined.

Rationale for Method Development

Experimental Workflow: HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Stock Solution (1 mg/mL in Acetonitrile) prep_cal Create Calibration Standards (e.g., 1-100 µg/mL) prep_std->prep_cal injection Inject Sample/Standard prep_cal->injection prep_sample Prepare Sample Solution (Dilute to fall within calibration range) prep_sample->injection hplc_system HPLC System with UV Detector hplc_system->injection c18_column C18 Column c18_column->hplc_system mobile_phase Isocratic Mobile Phase (Acetonitrile:Buffer) mobile_phase->hplc_system chromatogram Acquire Chromatogram at 254 nm injection->chromatogram peak_area Integrate Peak Area chromatogram->peak_area calibration_curve Construct Calibration Curve peak_area->calibration_curve quantification Quantify Concentration peak_area->quantification calibration_curve->quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of water and adjusting the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of acetonitrile and the phosphate buffer. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.

4. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 20 mM KH₂PO₄ buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

5. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions in triplicate.

  • Determine the concentration of this compound in the samples using the calibration curve.

6. Method Validation (as per ICH Q2(R1) guidelines): [1][2][3]

  • Specificity: Demonstrated through forced degradation studies, ensuring no interference from degradants.

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature).

Part 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the developed analytical method.[4] These studies expose the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_evaluation Evaluation acid Acid Hydrolysis (0.1 M HCl, 60°C) neutralize Neutralize (for acid/base) acid->neutralize base Base Hydrolysis (0.1 M NaOH, 60°C) base->neutralize oxidation Oxidative Degradation (3% H₂O₂, RT) dilute Dilute to Target Concentration oxidation->dilute thermal Thermal Degradation (80°C, solid state) thermal->dilute photo Photolytic Degradation (UV/Vis light) photo->dilute neutralize->dilute hplc_analysis Analyze by Validated HPLC-UV Method dilute->hplc_analysis peak_purity Assess Peak Purity of Analyte hplc_analysis->peak_purity resolution Check Resolution from Degradants hplc_analysis->resolution mass_balance Calculate Mass Balance hplc_analysis->mass_balance

Caption: Workflow for the forced degradation study.

Detailed Protocol: Forced Degradation

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Accurately weigh a small amount of the solid drug substance and expose it to a dry heat of 80°C for 48 hours. After exposure, dissolve the sample in acetonitrile and dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose the drug substance in both solid and solution (in acetonitrile) forms to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after exposure.

3. Analysis and Evaluation:

  • Analyze all stressed samples, along with an unstressed control, using the validated HPLC-UV method.

  • Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Assess the peak purity of the this compound peak in the presence of degradation products using a photodiode array (PDA) detector.

  • Ensure that all major degradation products are well-resolved from the parent peak (resolution > 2).

  • Calculate the mass balance to account for the parent compound and all degradation products.

Part 3: GC-MS Method for Quantification and Impurity Profiling

GC-MS offers high sensitivity and specificity, making it an excellent alternative or complementary technique for the analysis of this compound, especially for identifying and quantifying volatile impurities.

Rationale for Method Development

Due to the presence of a ketone functional group, derivatization may be beneficial to improve the chromatographic properties and sensitivity of this compound. However, for initial method development, direct injection can be attempted. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is a suitable choice for the separation of a wide range of organic compounds. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for compound identification.

Experimental Workflow: GC-MS Method Development

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Stock Solution (1 mg/mL in Ethyl Acetate) prep_cal Create Calibration Standards prep_std->prep_cal injection Inject Sample/Standard (Split mode) prep_cal->injection prep_sample Prepare Sample Solution prep_sample->injection gcms_system GC-MS System gcms_system->injection capillary_column Capillary Column (e.g., HP-5MS) capillary_column->gcms_system temp_program Oven Temperature Program temp_program->gcms_system tic Acquire Total Ion Chromatogram (TIC) injection->tic mass_spectrum Obtain Mass Spectrum of Analyte tic->mass_spectrum sim Quantify using Selected Ion Monitoring (SIM) mass_spectrum->sim library_search Identify Impurities via Library Search mass_spectrum->library_search

Caption: Workflow for GC-MS analysis.

Detailed Protocol: GC-MS Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Helium (ultra-high purity)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate.

4. GC-MS Conditions:

ParameterCondition
Column 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (Split ratio 20:1)
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Energy 70 eV
Scan Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification

5. Analysis and Quantification:

  • Perform an initial injection in full scan mode to determine the retention time and mass fragmentation pattern of this compound. The molecular ion (m/z 125) and key fragment ions should be identified.

  • For quantification, use SIM mode, monitoring at least three characteristic ions (e.g., the molecular ion and two major fragment ions).

  • Inject the calibration standards to construct a calibration curve based on the peak area of the primary quantification ion.

  • Inject the sample solutions and quantify the analyte using the calibration curve.

  • For impurity profiling, analyze samples in full scan mode and compare the mass spectra of unknown peaks against the NIST library for tentative identification.

Conclusion

This application note provides comprehensive and detailed protocols for the quantification of this compound using both HPLC-UV and GC-MS. The stability-indicating HPLC method, supported by a thorough forced degradation study, is suitable for routine quality control and stability testing, ensuring compliance with regulatory expectations. The GC-MS method offers a highly sensitive and specific alternative, particularly valuable for impurity identification and quantification. The choice between these methods will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. Both methods, when properly validated, provide reliable and accurate results for the analysis of this important chemical intermediate.

References

The Versatile Virtuoso: 1-(5-Methylisoxazol-3-yl)ethanone as a Cornerstone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Among these, 1-(5-methylisoxazol-3-yl)ethanone emerges as a particularly versatile and powerful scaffold. Its unique combination of a reactive ketone functionality and the bioisosteric isoxazole ring makes it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Spectroscopic Profile

Before delving into its synthetic applications, a thorough understanding of the intrinsic properties of this compound is essential for predicting its reactivity and for the accurate characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24068-54-0[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [2]
Melting Point 168-169 °C[1]
Boiling Point 230.057 °C at 760 mmHg[1]
Density 1.105 g/cm³[1]

The spectroscopic data provides a fingerprint for the molecule, crucial for reaction monitoring and product confirmation.

Table 2: Predicted Spectroscopic Data for this compound

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃) δ 6.55 (s, 1H, isoxazole C4-H), 2.60 (s, 3H, acetyl CH₃), 2.50 (s, 3H, methyl C5-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 192.0 (C=O), 170.0 (isoxazole C5), 160.0 (isoxazole C3), 105.0 (isoxazole C4), 27.0 (acetyl CH₃), 12.0 (methyl C5-CH₃)
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1610 (C=N stretch), ~1450 (C=C stretch)

The Gateway to Bioactive Heterocycles: Key Synthetic Transformations

The synthetic utility of this compound lies in the reactivity of its acetyl group, which can readily participate in a variety of condensation and cyclization reactions. This section details the protocols for leveraging this reactivity to construct key heterocyclic cores.

Synthesis of Pyrazole Derivatives: A Reaction with Hydrazines

The reaction of ketones with hydrazines is a classical and highly effective method for the synthesis of pyrazoles, a class of compounds renowned for their diverse biological activities.[3] The acetyl group of this compound serves as the electrophilic partner in this cyclocondensation reaction.

Caption: General workflow for the synthesis of pyrazole derivatives.

This protocol is adapted from established procedures for pyrazole synthesis from ketones.[4]

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazines)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 3-(5-methylisoxazol-3-yl)-5-methyl-1H-pyrazole.

Causality and Insights: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the hydrazine. The resulting hydrazone intermediate undergoes an intramolecular cyclization followed by dehydration to form the stable aromatic pyrazole ring. The use of substituted hydrazines (e.g., phenylhydrazine) will yield N-substituted pyrazoles.

Building Chalcones via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are pivotal intermediates in the synthesis of numerous heterocyclic compounds, including flavonoids, pyrimidines, and 1,4-dihydropyridines.[5][6] They are typically prepared via a base-catalyzed Claisen-Schmidt condensation between a ketone and an aromatic aldehyde.

Caption: General workflow for Claisen-Schmidt condensation.

This protocol is a generalized procedure based on standard Claisen-Schmidt condensation methods.[5]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous potassium hydroxide (KOH) solution

Procedure:

  • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of KOH dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Causality and Insights: The strong base (KOH) deprotonates the α-carbon of the ethanone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

From Chalcones to 1,4-Dihydropyridines: A Multicomponent Approach

The chalcones synthesized in the previous step are excellent precursors for the construction of 1,4-dihydropyridine (1,4-DHP) rings, a core structure in several cardiovascular drugs. The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that can be adapted for this purpose.[5]

Caption: General workflow for 1,4-dihydropyridine synthesis.

This protocol is a generalized Hantzsch-type synthesis using a chalcone intermediate.[5]

Materials:

  • (E)-1-(5-Methylisoxazol-3-yl)-3-(aryl)prop-2-en-1-one (chalcone)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the chalcone (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, slowly add water to induce precipitation.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 1,4-dihydropyridine derivative.

Causality and Insights: This multicomponent reaction proceeds through a series of interconnected steps. Initially, a Knoevenagel condensation between ethyl acetoacetate and the in-situ formed aldehyde (from ammonium acetate) or a Michael addition of the enamine of ethyl acetoacetate to the chalcone can occur. These intermediates then undergo cyclization and dehydration to form the stable 1,4-dihydropyridine ring.

Synthesis of Pyrimidinone Derivatives

Pyrimidinones are another class of heterocycles with a broad spectrum of biological activities. They can be synthesized from β-ketoesters, which can be derived from this compound, through condensation with urea or its derivatives in a Biginelli-type reaction. A more direct approach involves the multicomponent reaction of a ketone, an aldehyde, and urea or thiourea.[7]

This protocol is based on a general multicomponent synthesis of pyrimidinones.[7]

Materials:

  • This compound

  • An aromatic aldehyde

  • Urea or Thiourea

  • Ethanol

  • Catalyst (e.g., HCl or a Lewis acid)

Procedure:

  • To a mixture of this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and urea (or thiourea) (1.5 eq) in ethanol, add a catalytic amount of a suitable acid (e.g., concentrated HCl).

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Causality and Insights: The reaction is believed to proceed through the initial formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a Mannich-type reaction with the enol of the ketone. Subsequent cyclization and dehydration lead to the formation of the dihydropyrimidinone ring.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The reactivity of its acetyl group allows for its participation in a variety of classical and multicomponent reactions, providing efficient pathways to pyrazoles, chalcones, 1,4-dihydropyridines, and pyrimidinones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable scaffold in their drug discovery and development endeavors. The adaptability of this building block, coupled with the biological significance of the resulting heterocyclic cores, ensures its continued importance in the field of medicinal chemistry.

References

Application Note: A Scalable Synthesis of 1-(5-Methylisoxazol-3-yl)ethanone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Methylisoxazol-3-yl)ethanone is a key heterocyclic ketone that serves as a vital building block in the synthesis of a wide array of pharmaceutical compounds. The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and clinical candidates due to its ability to participate in various biological interactions.[1] As such, a robust, scalable, and well-characterized synthesis of this intermediate is paramount for advancing drug discovery programs from the bench to preclinical evaluation. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, with a focus on scalability, purity, and compliance with the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs) intended for preclinical studies.

The synthesis of isoxazoles can be achieved through various methods, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a cornerstone approach.[2] However, for the specific substitution pattern of the target molecule, a more convergent and scalable strategy is often preferred. The protocol detailed herein proceeds through the formation of a key intermediate, 5-methylisoxazole-3-carboxylic acid, followed by its conversion to the desired ketone. This approach offers excellent control over regioselectivity and is amenable to large-scale production.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process designed for scalability and control over the final product's purity.

Synthetic_Workflow A Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid B Step 2: Weinreb Ketone Synthesis A->B Intermediate C Final Product: this compound B->C Purification & Characterization

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

The initial step involves the construction of the isoxazole ring to form 5-methylisoxazole-3-carboxylic acid. Several methods are reported for this transformation, including the reaction of hydroxylamine with 1,3-dicarbonyl compounds.[3] A reliable and scalable approach involves the condensation of hydroxylamine with ethyl 2,4-dioxopentanoate.

Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Supplier
Diethyl oxalateC6H10O4146.14Sigma-Aldrich
AcetoneC3H6O58.08Fisher Scientific
Sodium ethoxideC2H5NaO68.05Acros Organics
Hydroxylamine hydrochlorideNH2OH·HCl69.49Alfa Aesar
Hydrochloric acidHCl36.46VWR
EthanolC2H5OH46.07J.T. Baker
Diethyl ether(C2H5)2O74.12EMD Millipore

Procedure:

  • Preparation of Ethyl 2,4-dioxopentanoate: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C. To this solution, a mixture of diethyl oxalate (1.0 eq) and dry acetone (1.2 eq) is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The resulting sodium salt of ethyl 2,4-dioxopentanoate is then carefully neutralized with hydrochloric acid to a pH of ~4-5. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude ethyl 2,4-dioxopentanoate, which can be used in the next step without further purification.

  • Cyclization to Ethyl 5-methylisoxazole-3-carboxylate: The crude ethyl 2,4-dioxopentanoate is dissolved in ethanol, and hydroxylamine hydrochloride (1.1 eq) is added. The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude ethyl 5-methylisoxazole-3-carboxylate.

  • Hydrolysis to 5-Methylisoxazole-3-carboxylic Acid: The crude ethyl 5-methylisoxazole-3-carboxylate is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to 60 °C for 2-3 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of a white solid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-methylisoxazole-3-carboxylic acid.

Part 2: Weinreb Ketone Synthesis of this compound

The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones from carboxylic acids, preventing the over-addition of organometallic reagents.[4][5] This step involves the conversion of 5-methylisoxazole-3-carboxylic acid to the corresponding Weinreb amide, followed by reaction with a Grignard reagent.

Experimental Protocol: Weinreb Ketone Synthesis

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Supplier
5-Methylisoxazole-3-carboxylic acidC5H5NO3127.10Synthesized in Part 1
Oxalyl chloride(COCl)2126.93Sigma-Aldrich
N,O-Dimethylhydroxylamine hydrochlorideCH3ONHCH3·HCl97.54Acros Organics
Triethylamine(C2H5)3N101.19Fisher Scientific
Methylmagnesium chloride (3M in THF)CH3MgCl74.79Alfa Aesar
Dichloromethane (DCM)CH2Cl284.93VWR
Tetrahydrofuran (THF)C4H8O72.11J.T. Baker

Procedure:

  • Formation of the Acid Chloride: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride, which is used immediately in the next step.

  • Formation of the Weinreb Amide: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The reaction mixture is washed with water, 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the Weinreb amide, which can be purified by column chromatography if necessary.

  • Grignard Reaction to form the Ketone: The Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under a nitrogen atmosphere. A solution of methylmagnesium chloride (1.5 eq, 3M in THF) is added dropwise, and the reaction is stirred at 0 °C for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Scale-up and GMP Considerations

Transitioning from a laboratory-scale synthesis to a multi-kilogram scale for preclinical studies requires careful consideration of several factors to ensure safety, consistency, and compliance with Good Manufacturing Practice (GMP) guidelines, as outlined in the ICH Q7 guidance.[3][6][7]

Scale_Up_Considerations cluster_0 Process Safety cluster_1 Process Robustness cluster_2 Regulatory Compliance A Exothermicity of Grignard Reaction B Handling of Oxalyl Chloride C Quenching Procedures D Raw Material Qualification E In-Process Controls (IPCs) F Crystallization for Purification G ICH Q7 Guidelines H Documentation and Batch Records I Impurity Profiling

Caption: Key considerations for the scale-up of this compound synthesis.

  • Thermal Safety: The Grignard reaction is exothermic and requires careful temperature control on a large scale. The rate of addition of the Grignard reagent must be controlled, and the reactor must have adequate cooling capacity to dissipate the heat generated.

  • Reagent Handling: Oxalyl chloride is a corrosive and toxic reagent. On a larger scale, closed-system transfers and appropriate personal protective equipment are mandatory.

  • Workup and Purification: Large-scale extractions and chromatographic purifications can be cumbersome. Developing a robust crystallization procedure for the final product is highly desirable to simplify purification and ensure consistent purity.[5]

  • In-Process Controls (IPCs): Implementing IPCs at critical stages of the synthesis (e.g., completion of the Weinreb amide formation, consumption of starting material in the Grignard reaction) is crucial for ensuring batch-to-batch consistency. HPLC is a suitable technique for monitoring reaction progress and purity.[8]

  • Documentation: All steps of the manufacturing process, including raw material sourcing, equipment usage, and analytical results, must be meticulously documented in batch records to comply with GMP standards.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is critical for its use in preclinical studies. A comprehensive analytical package should be developed and validated according to ICH guidelines.[9]

Table of Analytical Specifications:

TestMethodSpecification
AppearanceVisualWhite to off-white solid
Identification¹H NMR, ¹³C NMR, MS, IRConforms to reference spectra
AssayHPLC≥ 98.0%
Purity (by HPLC)HPLCIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-HSAs per ICH Q3C guidelines
¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive confirmation of the structure of this compound. The key characteristic signals include a singlet for the methyl group on the isoxazole ring, a singlet for the acetyl methyl group, and a singlet for the proton on the isoxazole ring.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the structure, showing characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the isoxazole ring, and the two methyl carbons.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for determining the purity of the final product and for monitoring its stability over time.[11][12] The method should be able to separate the API from potential impurities arising from starting materials, by-products, or degradation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C=N and C-O stretching vibrations of the isoxazole ring, confirming the presence of these key functional groups.[13]

Conclusion

This application note provides a comprehensive and scalable synthetic route for the preparation of this compound, a crucial intermediate for preclinical drug development. The detailed protocols, coupled with considerations for scale-up, GMP compliance, and analytical characterization, offer a robust framework for researchers and drug development professionals to produce this key building block with high purity and consistency. Adherence to the principles outlined herein will facilitate the seamless transition of drug candidates from discovery to preclinical evaluation.

References

Application Notes and Protocols for the Derivatization of 1-(5-Methylisoxazol-3-yl)ethanone and Subsequent Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in drug design.[2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The starting material, 1-(5-methylisoxazol-3-yl)ethanone, is a versatile building block for the synthesis of a wide array of novel compounds with therapeutic potential. The methyl ketone moiety provides a reactive handle for various chemical transformations, allowing for the introduction of diverse pharmacophores.

This application note provides a comprehensive guide for the derivatization of this compound, focusing on the synthesis of chalcone and pyrazole derivatives. It further outlines detailed protocols for the biological evaluation of these synthesized compounds for their potential anticancer and antimicrobial activities.

Strategic Approach to Derivatization

The primary strategy for the derivatization of this compound involves leveraging the reactivity of the acetyl group. A robust and widely employed method is the Claisen-Schmidt condensation , which allows for the facile synthesis of α,β-unsaturated ketones, commonly known as chalcones.[6][7] These chalcones are not only biologically active themselves but also serve as versatile intermediates for the synthesis of various heterocyclic compounds.[8]

A subsequent derivatization step involves the cyclization of the synthesized isoxazole-containing chalcones with hydrazine hydrate to yield novel pyrazole derivatives.[9][10] This approach allows for the creation of a library of compounds with diverse substitutions on the aromatic rings, enabling the exploration of structure-activity relationships (SAR).

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehydes B->C D Isoxazole-Chalcone Intermediates C->D F Cyclization Reaction D->F E Hydrazine Hydrate E->F G Isoxazole-Pyrazole Derivatives F->G H Antimicrobial Screening (Broth Microdilution) G->H I Anticancer Screening (MTT Assay) G->I J Data Analysis (MIC & IC50 Determination) H->J I->J G cluster_mtt MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with serially diluted test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 value H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(5-Methylisoxazol-3-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylisoxazol-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful synthesis of this key isoxazole derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most robust and widely employed method is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] For this specific target, the starting materials are acetylacetone (pentane-2,4-dione) and hydroxylamine hydrochloride (NH₂OH·HCl).[3] This method is favored for its straightforward procedure and use of readily available starting materials.

Q2: What is the underlying mechanism of this reaction?

The reaction proceeds through a well-established pathway:

  • Oxime Formation: The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons of acetylacetone. This is followed by the elimination of a water molecule to form a monoxime intermediate.

  • Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl carbon, forming a five-membered heterocyclic intermediate, a 5-hydroxy-isoxazoline.[3]

  • Dehydration: Under the reaction conditions (typically elevated temperature), this intermediate readily eliminates another molecule of water to form the stable, aromatic isoxazole ring.[1]

Q3: Why is hydroxylamine typically used as its hydrochloride salt (NH₂OH·HCl)?

Hydroxylamine free base is unstable and can be hazardous. The hydrochloride salt is a stable, crystalline solid that is much safer to handle and store. In the reaction, a base (such as sodium acetate, pyridine, or sodium hydroxide) is added to neutralize the HCl and generate the reactive hydroxylamine free base in situ.[3]

Q4: Is regioselectivity a concern for this specific synthesis?

No. Because the starting 1,3-dicarbonyl compound, acetylacetone, is symmetrical, only one product isomer, this compound, can be formed. However, if you were to use an unsymmetrical 1,3-diketone, the formation of a mixture of two regioisomeric isoxazoles would be a significant challenge that requires careful control of reaction conditions to manage.[2][4][5]

Troubleshooting and Optimization Guide

This guide provides solutions to specific problems you might encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Scientific Explanation & Solution
Incomplete Reaction The reaction may not have reached completion. Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (acetylacetone) is fully consumed.
Insufficient Base Hydroxylamine hydrochloride requires a stoichiometric amount of base to liberate the free hydroxylamine. An insufficient amount of base will leave some of the hydroxylamine protonated and unreactive. Solution: Ensure at least one equivalent of a suitable base (e.g., sodium acetate, pyridine) is used relative to the hydroxylamine hydrochloride.
Hydrolysis of Product While generally stable, the isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at high temperatures for prolonged periods. Solution: Avoid excessively harsh pH conditions during workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Loss During Workup The product, this compound, has moderate polarity. It may be partially soluble in the aqueous phase, leading to losses during extraction. Solution: Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers and wash with brine to remove dissolved water and improve phase separation.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Scientific Explanation & Solution
Unreacted Starting Materials The most common impurities are residual acetylacetone or hydroxylamine. Solution: Ensure the correct stoichiometry is used (typically a slight excess of hydroxylamine). These impurities are usually removed during purification (column chromatography or recrystallization).
Intermediate 5-Hydroxy-isoxazoline Incomplete dehydration of the cyclic intermediate can leave it as a major impurity.[3] This is more likely if the reaction temperature was too low or the reaction time was too short. Solution: Ensure the reaction is heated sufficiently (e.g., reflux) to drive the final dehydration step to completion. Adding a catalytic amount of acid can sometimes facilitate this process.
Formation of Dioxime If an excess of hydroxylamine is used, it is possible to form the dioxime of acetylacetone, which will not cyclize to the desired product. Solution: Use a controlled stoichiometry, typically between 1.0 and 1.2 equivalents of hydroxylamine hydrochloride.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Acetylacetone100.125.0 g49.91.0
Hydroxylamine HCl69.493.8 g54.71.1
Sodium Acetate (anhydrous)82.034.5 g54.91.1
Ethanol (95%)46.0750 mL--
Ethyl Acetate88.11~150 mL--
Saturated NaCl (Brine)-~50 mL--
Anhydrous MgSO₄ or Na₂SO₄-~5 g--
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine acetylacetone (5.0 g, 49.9 mmol), hydroxylamine hydrochloride (3.8 g, 54.7 mmol), and sodium acetate (4.5 g, 54.9 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The solids should dissolve as the reaction heats up.

  • Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. The progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), checking for the disappearance of the acetylacetone spot.

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add 50 mL of deionized water. The product may separate as an oil. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel if high purity is required.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

workflow Experimental Workflow prep 1. Reagent Preparation (Combine reactants in Ethanol) reflux 2. Reaction (Heat to reflux for 4-6 hours) prep->reflux monitor 3. Monitoring (TLC analysis) reflux->monitor workup 4. Workup (Solvent removal, H₂O addition) monitor->workup Reaction Complete extract 5. Extraction (Ethyl Acetate, 3x) workup->extract purify 6. Purification (Drying, concentration, optional chromatography) extract->purify product 7. Final Product purify->product

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(5-methylisoxazol-3-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation in reactions involving this versatile building block. Our focus is on providing practical, mechanistically grounded solutions to help you optimize your reaction outcomes.

Introduction to the Reactivity of this compound

This compound is a valuable synthetic intermediate possessing multiple reactive sites. Understanding the interplay of these sites is crucial for controlling reaction selectivity and minimizing the formation of unwanted byproducts. The key reactive centers are:

  • The Acetyl Group: The α-protons of the acetyl group are acidic and readily deprotonated by base to form an enolate, which can participate in a variety of carbon-carbon bond-forming reactions.

  • The 5-Methyl Group: The protons of the methyl group at the 5-position of the isoxazole ring are also acidic and can be deprotonated, especially by strong bases, leading to potential side reactions.[1]

  • The Isoxazole Ring: While generally stable, the isoxazole ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong bases or nucleophiles.

This guide will address common issues arising from these reactive centers in three major classes of reactions: Knoevenagel Condensation, Claisen Condensation, and Reductive Amination.

Section 1: Knoevenagel Condensation

The Knoevenagel condensation is a popular method for forming α,β-unsaturated ketones by reacting an aldehyde or ketone with a compound containing an active methylene group.[2] In the context of this compound, this typically involves the reaction of its enolate with an aldehyde.

FAQ 1: I am observing a significant amount of a self-condensation byproduct. What is causing this and how can I prevent it?

Answer:

Self-condensation occurs when the enolate of this compound attacks another molecule of the starting ketone instead of the intended aldehyde coupling partner. This is a common issue when using strong bases, which can lead to a high concentration of the ketone enolate.[2]

Causality: The use of a strong base, such as sodium ethoxide or potassium tert-butoxide, can deprotonate the α-protons of the acetyl group to a significant extent, leading to a high concentration of the enolate. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of this compound.

Troubleshooting Protocol:

  • Choice of Base: Switch to a milder base. Catalytic amounts of a weak amine base like piperidine or pyrrolidine are often sufficient to catalyze the Knoevenagel condensation without promoting significant self-condensation.[3]

  • Order of Addition: Add the base to a mixture of the aldehyde and this compound. This ensures that the aldehyde is present to react with the enolate as it is formed, minimizing the chance of self-condensation.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the desired reaction pathway and slow down the rate of self-condensation.

Experimental Protocol for Minimizing Self-Condensation:

  • To a stirred solution of the aldehyde (1.0 equiv) and this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of piperidine (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent.

Diagram: Knoevenagel Condensation and Self-Condensation Pathways

G cluster_0 Desired Knoevenagel Condensation cluster_1 Undesired Self-Condensation Ketone This compound Enolate Ketone Enolate Ketone->Enolate Base Aldehyde Aldehyde Enolate->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Ketone Aldehyde->Product Dehydration Ketone_Self This compound Enolate_Self Ketone Enolate Ketone_Self->Enolate_Self Strong Base Self_Product Self-Condensation Product Ketone_Self->Self_Product Dehydration Enolate_Self->Ketone_Self Nucleophilic Attack

Caption: Competing pathways in the Knoevenagel condensation.

Section 2: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[4] When reacting this compound with an ester, the formation of a β-diketone is expected.

FAQ 2: My Claisen condensation is giving a low yield, and I'm isolating a byproduct that appears to be from isoxazole ring opening. Why is this happening?

Answer:

The isoxazole ring is known to be susceptible to cleavage under strongly basic conditions, which are typically required for Claisen condensations. The N-O bond is the weakest point of the ring and can be cleaved by nucleophilic attack of the strong base.

Causality: Strong bases like sodium ethoxide or sodium hydride, commonly used in Claisen condensations, can act as nucleophiles and attack the isoxazole ring, leading to its opening. This is a competing reaction to the desired deprotonation of the ketone's α-carbon.[1]

Troubleshooting Protocol:

  • Base Selection: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). These bases are strong enough to deprotonate the ketone but are less likely to act as nucleophiles.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of ring opening.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the strong base.

Experimental Protocol for a Base-Sensitive Claisen Condensation:

  • Prepare a solution of LDA by adding n-butyllithium (1.05 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.

  • Add the ester (1.1 equiv) to the enolate solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

Diagram: Base-Mediated Isoxazole Ring Opening

G Start This compound Attack Nucleophilic attack on Isoxazole Ring Start->Attack Base Strong Nucleophilic Base (e.g., NaOEt) Base->Attack RingOpen Ring-Opened Byproduct Attack->RingOpen Cleavage of N-O bond

Caption: Undesired isoxazole ring opening by a strong base.

Section 3: Reductive Amination

Reductive amination is a method to convert a carbonyl group to an amine through an intermediate imine.[5] This reaction is typically performed in the presence of a reducing agent.

FAQ 3: During the reductive amination of this compound, I am observing the formation of a secondary amine byproduct instead of the desired primary amine. How can I improve the selectivity?

Answer:

The formation of a secondary amine byproduct is due to the initially formed primary amine reacting with another molecule of the starting ketone. This is a common issue in reductive aminations, especially when using ammonia as the nitrogen source.[5]

Causality: The primary amine product is also a nucleophile and can compete with ammonia in reacting with the ketone to form an imine, which is then reduced to the secondary amine.

Troubleshooting Protocol:

  • Stoichiometry of the Amine: Use a large excess of the amine source (e.g., ammonia in the form of ammonium acetate or a solution of ammonia in methanol) to outcompete the primary amine product for reaction with the ketone.

  • Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB-H) which is selective for the reduction of imines over ketones. This allows for the in-situ formation and reduction of the imine without significant reduction of the starting ketone.

  • One-Pot vs. Two-Step: Consider a two-step procedure where the imine is pre-formed first, followed by the addition of the reducing agent. This can sometimes improve selectivity.

Experimental Protocol for Selective Primary Amine Synthesis:

  • To a solution of this compound (1.0 equiv) in methanol, add a large excess of ammonium acetate (5-10 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature until the imine is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by adding water and extracting the product.

Table: Troubleshooting Summary for Reductive Amination
IssueProbable CauseRecommended Solution
Secondary Amine Byproduct Primary amine product reacts with starting ketone.Use a large excess of the amine source.
Low Conversion Inefficient imine formation or reduction.Use a catalyst (e.g., acetic acid) for imine formation. Ensure the reducing agent is active.
Alcohol Byproduct Reduction of the starting ketone.Use a milder, imine-selective reducing agent like NaBH(OAc)₃.

Section 4: General Purification Strategies

Impurities arising from the side reactions discussed above can often be challenging to separate from the desired product due to similar polarities.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying these compounds. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique. Common solvent systems for isoxazole derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: If the byproducts have significantly different acid-base properties (e.g., a ring-opened carboxylic acid), an acid-base extraction during the workup can be used to remove them.

References

Improving the yield and purity of 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Methylisoxazol-3-yl)ethanone

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers and drug development professionals to address common challenges, optimize reaction outcomes, and ensure the highest possible purity of the final product. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios based on field-proven insights and established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and classical method for synthesizing 3,5-disubstituted isoxazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, often referred to as the Claisen or Hantzsch isoxazole synthesis.[1][2] For the target molecule, the reaction involves treating pentane-2,4-dione (also known as acetylacetone) with hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to form the isoxazole ring.[3][4]

Q2: My main issue is the formation of a regioisomeric impurity. Why does this happen and how can I control it?

The reaction of an unsymmetrical 1,3-diketone like pentane-2,4-dione with hydroxylamine can lead to two different products. This is because the initial nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons. This results in a mixture of the desired This compound and the regioisomeric impurity, 1-(3-Methylisoxazol-5-yl)ethanone .

Controlling this regioselectivity is a critical challenge. The outcome is highly dependent on the reaction conditions, particularly pH and the choice of solvent.[1] Generally, the less hindered or more electrophilic carbonyl group is attacked first. Methodologies have been developed where factors like the use of Lewis acids (e.g., BF₃·OEt₂) or specific solvent systems can steer the reaction towards a single, desired regioisomer.[1][5]

Q3: Besides the regioisomer, what other impurities should I be aware of?

A common side product is the 2,4-pentanedione bis(oxime) .[6] This impurity forms when both carbonyl groups of the starting diketone react with hydroxylamine without undergoing cyclization. This typically occurs if an excess of hydroxylamine is used or if the reaction conditions (e.g., pH, temperature) do not sufficiently favor the intramolecular cyclization and dehydration steps.

Q4: What is the best general strategy for purifying the final product?

For solid products like this compound, recrystallization is the most effective and scalable purification method.[7] The key is to select a solvent or solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.[7] If recrystallization fails to remove the regioisomeric impurity due to similar solubility profiles, column chromatography on silica gel is the recommended alternative.[8]

Part 2: Troubleshooting Guide

This section provides detailed, scenario-based troubleshooting for specific experimental problems.

Scenario 1: Low Yield or Incomplete Reaction

Problem: After the recommended reaction time, TLC or GC-MS analysis shows a significant amount of unreacted pentane-2,4-dione.

Root Cause Analysis & Solutions:

The cyclocondensation reaction is sensitive to pH. Hydroxylamine hydrochloride is an acid salt, and the free hydroxylamine base (NH₂OH) is the active nucleophile. If the reaction medium is too acidic, the concentration of the free base will be too low, slowing down the initial nucleophilic attack.

  • pH Control: The reaction often requires a base to neutralize the HCl salt and maintain an optimal pH (typically weakly acidic to neutral). Sodium acetate is commonly used for this purpose.[9] If you observe a low conversion rate, ensure the stoichiometry of the base is correct. Consider a slow, controlled addition of the base to maintain the pH throughout the reaction.

  • Temperature: While heating is necessary for the cyclization and dehydration steps, excessively high temperatures can lead to decomposition of hydroxylamine. A typical reflux in a solvent like ethanol is common. If conversion is low, ensure the reaction is reaching and maintaining the target temperature.

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or GC every few hours until the starting material spot is no longer visible.

Workflow for Optimizing Reaction Conversion

Caption: Decision workflow for troubleshooting low reaction conversion.

Scenario 2: Poor Regioselectivity (High Isomer Impurity)

Problem: ¹H NMR analysis of the crude product shows two distinct methyl singlets and two acetyl singlets of similar integration, indicating a roughly 1:1 mixture of this compound and 1-(3-Methylisoxazol-5-yl)ethanone.

Root Cause Analysis & Solutions:

This is a classic regioselectivity problem. The electronic and steric environments of the two carbonyls in pentane-2,4-dione are very similar, leading to a mixture of products under standard conditions. To favor the desired 5-methyl-3-acetyl isomer, the reaction must be directed.

  • Solvent Effects: The choice of solvent can influence which intermediate is stabilized, thereby affecting the regiochemical outcome. Polar protic solvents like ethanol are common, but exploring less polar or aprotic solvents may alter the isomer ratio.

  • Lewis Acid Catalysis: A highly effective strategy is to use a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂).[1] The Lewis acid can coordinate preferentially to one of the carbonyl oxygens, making it more electrophilic and directing the initial attack of hydroxylamine. This can significantly improve the regioselectivity of the reaction.[1][5]

  • pH Gradient: Some studies suggest that carefully controlling the pH throughout the reaction can influence which tautomer of the diketone is present in solution, thereby affecting the site of initial attack.

Table 1: Effect of Reaction Conditions on Regioselectivity

ConditionExpected OutcomeRationale
Standard (EtOH, NaOAc) Mixture of regioisomers (can be ~1:1)Similar reactivity of both carbonyl groups under neutral/weakly acidic conditions.
Addition of BF₃·OEt₂ Increased yield of a single regioisomerThe Lewis acid coordinates to a carbonyl group, enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine.[1]
Use of Pyridine as Base Can alter the regioisomeric ratioPyridine can influence the reaction pathway and intermediate stability, shifting the equilibrium between the two possible products.[1]
Scenario 3: Difficulty in Purification

Problem: The crude product is an oil or a low-melting solid that is difficult to crystallize. Column chromatography provides the pure compound but with significant yield loss.

Root Cause Analysis & Solutions:

Oiling out during recrystallization or failure to crystallize is often due to the presence of impurities that depress the melting point or an inappropriate choice of solvent.

  • Initial Cleanup: Before attempting recrystallization, perform a simple acid-base workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (like 1M HCl) to remove any basic impurities, then with a dilute base (like saturated NaHCO₃ solution) to remove acidic starting materials or byproducts, and finally with brine.

  • Systematic Solvent Screening for Recrystallization: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[7]

    • Place ~20-30 mg of your crude product into several small test tubes.

    • Add a few drops of a single solvent to each tube (see Table 2 for suggestions).

    • If the compound dissolves at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be useful as the "soluble" component in a two-solvent system.

    • If it does not dissolve, heat the mixture gently. If it dissolves when hot, it is a good candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Two-Solvent Recrystallization: This is often the most effective method. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[7][10]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemPolarityComments
Single Solvents
Isopropanol or EthanolPolarOften effective for moderately polar compounds.
WaterVery PolarUnlikely to work alone but is an excellent anti-solvent when paired with a polar organic solvent like ethanol or acetone.[10]
TolueneNon-polarGood for aromatic compounds; may require heating.
Two-Solvent Systems
Ethanol / WaterMixedA classic and highly effective system. Dissolve in hot ethanol, add hot water dropwise.
Ethyl Acetate / Hexanes (or Heptane)MixedAn excellent choice for compounds of intermediate polarity.[7] Dissolve in ethyl acetate, add hexanes as the anti-solvent.
Dichloromethane / HexanesMixedUseful but be cautious with heating due to the low boiling point of DCM.

Purification Workflow Diagram

PurificationWorkflow A Crude Product B Perform Acid-Base Workup (EtOAc, HCl, NaHCO3, Brine) A->B C Evaporate Solvent B->C D Solvent Screen for Recrystallization C->D E Single Solvent System Works? D->E F Recrystallize from Optimal Single Solvent E->F Yes G Two-Solvent System Works? E->G No J Pure Crystalline Product F->J H Recrystallize from Optimal Two-Solvent System G->H Yes I Purification by Column Chromatography (Silica Gel, e.g., Hexane:EtOAc gradient) G->I No H->J I->J

Caption: Step-by-step workflow for purifying this compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general starting point and may require optimization based on the troubleshooting guide above.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentane-2,4-dione (10.0 g, 0.1 mol), hydroxylamine hydrochloride (7.6 g, 0.11 mol), and sodium acetate (9.0 g, 0.11 mol).

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Reaction: Heat the mixture to a gentle reflux (~78 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the spot corresponding to pentane-2,4-dione has disappeared.

  • Workup (A): Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup (B): To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer to a separatory funnel and shake.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)
  • Dissolution: Place the crude product from Protocol 1 into a 100 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

References

Technical Support Center: Resolving Solubility Challenges of 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Methylisoxazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility issues encountered during experimental work. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in scientific principles and field-proven experience.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility issues, it is crucial to understand the key physicochemical properties of this compound. These properties intrinsically influence its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₇NO₂--INVALID-LINK--[1]
Molecular Weight 125.13 g/mol --INVALID-LINK--[2]
Melting Point 168-169 °C--INVALID-LINK--[1]
Boiling Point 230.057 °C at 760 mmHg--INVALID-LINK--[1]
Density 1.105 g/cm³--INVALID-LINK--[1]

The high melting point of this compound is a strong indicator of a stable crystal lattice, which often correlates with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility of this compound in common laboratory solvents?

A1: Given its chemical structure, which includes a polar isoxazole ring and a ketone group, this compound is expected to be more soluble in polar solvents.[3] The nitrogen and oxygen atoms in the isoxazole ring can participate in hydrogen bonding, which enhances solubility in protic polar solvents.[3] However, its relatively nonpolar methyl and acetyl groups will contribute to some solubility in nonpolar organic solvents.

Based on these structural features, a predicted solubility trend is as follows:

Good Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Moderate Solubility: Polar protic solvents such as Ethanol, Methanol, and Acetone. Low to Poor Solubility: Nonpolar solvents like Toluene and Hexane. Very Poor Solubility: Water.

Q2: I am observing precipitation when adding my DMSO stock solution of this compound to an aqueous buffer. Why is this happening and how can I prevent it?

A2: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble. The DMSO acts as an "anti-solvent" in this context.

Causality: The dramatic change in solvent polarity upon addition to the aqueous buffer drastically reduces the solubility of your compound, leading to its precipitation out of the solution.

Solutions:

  • Reduce the final concentration of DMSO: Aim for a final DMSO concentration of less than 1% in your aqueous solution, and ideally below 0.5%.

  • Use a co-solvent: If your experimental conditions allow, adding a co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can help to increase the overall solvent polarity and improve the solubility of your compound.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent environment can sometimes prevent immediate precipitation.

Q3: Does pH affect the solubility and stability of this compound?

A3: Yes, pH can significantly impact both the solubility and stability of isoxazole-containing compounds. The isoxazole ring can be susceptible to opening under certain pH conditions, particularly in basic solutions. This degradation can lead to the formation of different chemical species with altered solubility profiles. It is generally advisable to work in neutral or slightly acidic conditions to maintain the integrity of the isoxazole ring. If your experiment requires basic conditions, it is crucial to assess the stability of the compound over the time course of your assay.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems.

Issue 1: The compound is not dissolving in the chosen solvent.

If this compound is not dissolving, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for initial dissolution problems.

Experimental Protocol: Enhancing Dissolution

  • Solvent Selection: Begin with a solvent in which the compound is predicted to have at least moderate solubility (e.g., ethanol, methanol, acetone).

  • Particle Size Reduction: If you have the solid compound, gently grinding it with a mortar and pestle can increase the surface area and improve the dissolution rate.

  • Application of Energy:

    • Heating: Gently warm the solvent while stirring. For many compounds, solubility increases with temperature.[3] Be cautious not to exceed the boiling point of the solvent.

    • Sonication: Place the vial in a sonicator bath. The ultrasonic waves can help to break up solid aggregates and enhance dissolution.

  • Co-Solvent System: If the compound remains insoluble, consider a co-solvent system. For example, if you are trying to dissolve the compound in a largely aqueous buffer, start by dissolving it in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add this solution to the buffer with vigorous stirring.

Issue 2: The compound dissolves initially but then precipitates over time.

This issue often points to either supersaturation or compound instability.

G A Start: Compound precipitates over time B Is the solution supersaturated? A->B C Is the compound stable under the experimental conditions (pH, light, temperature)? B->C No D Reduce the concentration to below the saturation point. B->D Yes E Investigate compound stability. Consider adjusting pH, protecting from light, or lowering the temperature. C->E Unsure/No F Resolution C->F Yes D->F E->F

Caption: Decision tree for addressing compound precipitation.

Self-Validating Protocol: Assessing Solution Stability

  • Prepare a Saturated Solution: Add an excess of this compound to your chosen solvent or buffer system.

  • Equilibrate: Stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Solid and Liquid: Filter or centrifuge the solution to remove any undissolved solid.

  • Analyze Concentration: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Monitor Over Time: Store the saturated solution under your experimental conditions (e.g., specific temperature, lighting) and re-analyze the concentration at various time points. A decrease in concentration over time indicates either precipitation from a supersaturated state or compound degradation.

By following these structured troubleshooting guides and understanding the underlying chemical principles, researchers can effectively overcome the solubility challenges associated with this compound and ensure the reliability and accuracy of their experimental results.

References

Technical Support Center: Spectroscopic Analysis of 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 1-(5-Methylisoxazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during the characterization of this compound using various spectroscopic techniques. By understanding the expected spectral features and potential pitfalls, you can ensure the acquisition of high-quality, reliable data for your research.

Introduction to this compound and its Spectroscopic Signature

This compound is a heterocyclic ketone with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . Its structure, featuring an isoxazole ring, a methyl group, and an acetyl group, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, Mass Spectrometry, and IR spectra is crucial for confirming its identity, purity, and stability.

This guide provides a proactive approach to troubleshooting by anticipating common issues based on the structural motifs of the molecule and general principles of spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Troubleshooting and FAQs

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. However, several factors can lead to spectral artifacts, making interpretation challenging.

FAQ 1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Table 1: Predicted NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Isoxazole-H (C4-H)~6.5 - 7.0 (singlet)~100 - 110The chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.
Acetyl-CH₃~2.5 - 2.8 (singlet)~25 - 30Typical range for a methyl ketone.
Isoxazole-CH₃~2.4 - 2.6 (singlet)~10 - 15Methyl group attached to the isoxazole ring.
Carbonyl-C (C=O)-~190 - 200Characteristic for a ketone carbonyl.
Isoxazole-C3-~160 - 165Carbon bearing the acetyl group.
Isoxazole-C5-~170 - 175Carbon bearing the methyl group.

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Troubleshooting Common ¹H NMR Artifacts

troubleshooting_NMR start Unexpected Peaks or Splitting Patterns in ¹H NMR q1 Are there broad peaks in the baseline? start->q1 q2 Are there unexpected sharp singlets? start->q2 q3 Is the baseline rolled or distorted? start->q3 q4 Are peak integrations incorrect? start->q4 sol1 Indicates poor shimming. Re-shim the magnet.[1] q1->sol1 sol2 Likely solvent or grease contamination. Check solvent purity and glassware cleanliness. q2->sol2 sol3 Could be phasing issues. Manually re-phase the spectrum. q3->sol3 sol4 Indicates incomplete relaxation. Increase the relaxation delay (d1). q4->sol4 end Obtain Clean Spectrum sol1->end sol2->end sol3->end sol4->end

Q: I see a broad hump in my ¹H NMR spectrum, what could it be?

A: A broad hump, often in the 1-3 ppm or 7-8 ppm region, is frequently due to water contamination in your deuterated solvent. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The water peak should exchange and either shift or disappear. To avoid this, use freshly opened deuterated solvents or dry your solvents using molecular sieves.

Q: My baseline is not flat and has "wiggles" around intense peaks. What is the cause?

A: This phenomenon, known as "sinc wiggles" or truncation artifacts, occurs when the acquisition time is too short for the Free Induction Decay (FID) to fully decay.[1] This is common for sharp, intense singlets like those expected for the methyl groups in your compound. To resolve this, increase the acquisition time (at) in your experimental parameters.

Q: The integration of my peaks does not match the expected proton ratios. Why?

A: Inaccurate integration can stem from several issues:

  • Poor Phasing: Manually re-phase your spectrum to ensure all peaks have a symmetrical, absorptive lineshape.

  • Baseline Distortion: A non-flat baseline will lead to integration errors. Apply a baseline correction algorithm.

  • Incomplete Relaxation: If the relaxation delay (d1) is too short, protons with longer T1 relaxation times will not fully relax between pulses, leading to lower signal intensity and inaccurate integrals. Increase the d1 value, especially for quantitative analysis.[2]

II. Mass Spectrometry (MS): Troubleshooting and FAQs

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.

FAQ 2: What is the expected molecular ion peak and common fragments for this compound?

The expected molecular ion peak ([M]⁺) for this compound is at a mass-to-charge ratio (m/z) of 125.13. Under electron ionization (EI), you can expect to see characteristic fragments.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Notes
125[C₆H₇NO₂]⁺Molecular Ion ([M]⁺)
110[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
82[M - COCH₃]⁺Loss of the acetyl group as a radical.
43[CH₃CO]⁺Acetyl cation, often a prominent peak for methyl ketones.

Q: I don't see a molecular ion peak in my EI-MS spectrum. Is my sample impure?

A: Not necessarily. The absence of a molecular ion peak can be a common issue in electron impact mass spectrometry, especially for molecules that are prone to fragmentation.[3] The high energy of EI can cause the molecular ion to be unstable and fragment completely before it reaches the detector.[4]

Troubleshooting Steps:

  • Use a "softer" ionization technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated molecule ([M+H]⁺).[4]

  • Lower the ionization energy in EI-MS: If your instrument allows, reducing the electron energy from the standard 70 eV can sometimes help in observing the molecular ion.

troubleshooting_MS start Problem with MS Data q1 No or Weak Signal start->q1 q2 Inaccurate Mass start->q2 q3 High Background Noise start->q3 sol1 Check sample concentration. Optimize ionization source parameters. Ensure proper instrument tuning and calibration.[5] q1->sol1 sol2 Calibrate the mass analyzer with a known standard.[5] q2->sol2 sol3 Check for leaks in the system. Run a solvent blank to identify contaminants. Clean the ion source.[6][7] q3->sol3 end Obtain High-Quality MS Spectrum sol1->end sol2->end sol3->end

Q: My mass spectrum shows peaks at higher m/z values than the expected molecular weight. What are these?

A: These could be due to several factors:

  • Isotopes: The presence of naturally occurring isotopes, such as ¹³C, will result in an M+1 peak.

  • Adducts: In softer ionization techniques like ESI, you might observe adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).

  • Contamination: High molecular weight contaminants, such as plasticizers or pump oil, can appear in your spectrum.

III. Infrared (IR) Spectroscopy: Troubleshooting and FAQs

IR spectroscopy is a quick and effective method to identify the key functional groups present in this compound.

FAQ 3: What are the key characteristic IR absorption bands for this compound?

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Expected Intensity
~1700 - 1720C=O (Ketone)StretchStrong
~1600 - 1650C=N (Isoxazole)StretchMedium
~1400 - 1450C-H (Methyl)BendMedium
~1350 - 1370C-H (Methyl)BendMedium
~1000 - 1250C-O (Isoxazole)StretchMedium-Strong

Q: The carbonyl (C=O) peak in my IR spectrum is broader than expected. What does this indicate?

A: A broad carbonyl peak can suggest the presence of hydrogen bonding. This might occur if your sample has absorbed moisture or if there are hydroxyl-containing impurities. Ensure your sample is dry and handle it in a low-humidity environment.

Q: I am seeing a broad absorption around 3200-3500 cm⁻¹. Is this from my compound?

A: This region is characteristic of O-H or N-H stretching vibrations. Since this compound does not contain these functional groups, a broad peak in this area strongly suggests the presence of water or an alcohol impurity in your sample.

IV. General Troubleshooting and Best Practices

  • Sample Purity: Before any spectroscopic analysis, ensure the purity of your sample. Impurities are a common source of unexpected signals. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to assess purity.

  • Solvent Selection: Choose a deuterated solvent in which your compound is highly soluble for NMR analysis. For IR, ensure the solvent does not have strong absorptions in the regions of interest.

  • Instrument Calibration: Regularly calibrate your instruments according to the manufacturer's guidelines to ensure accurate and reproducible data.

  • Data Processing: Be mindful of the parameters used for data processing, as they can significantly impact the final appearance of the spectrum.

References

Minimizing impurities during the synthesis of 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylisoxazol-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested solutions.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, most commonly proceeds through the cyclocondensation of a β-diketone, pentane-2,4-dione (acetylacetone), with hydroxylamine. While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity, leading to the formation of an undesired regioisomer, 1-(3-methylisoxazol-5-yl)ethanone, as the primary impurity.[1][2][3] The control of this regioisomeric impurity is the central challenge in obtaining high-purity this compound.

This guide will address the mechanistic origins of impurity formation and provide actionable protocols to steer the reaction toward the desired product.

Visualizing the Reaction Pathway and Impurity Formation

To understand the origin of the primary impurity, it is crucial to visualize the reaction mechanism. The reaction of the unsymmetrical pentane-2,4-dione with hydroxylamine can proceed via two competing pathways, as illustrated below.

Reaction_Pathway Reactants Pentane-2,4-dione + Hydroxylamine Intermediate_A Intermediate A (Attack at C2) Reactants->Intermediate_A Pathway A Intermediate_B Intermediate B (Attack at C4) Reactants->Intermediate_B Pathway B Product_Desired This compound (Desired Product) Intermediate_A->Product_Desired Cyclization & Dehydration Product_Impurity 1-(3-Methylisoxazol-5-yl)ethanone (Regioisomeric Impurity) Intermediate_B->Product_Impurity Cyclization & Dehydration

Caption: Competing pathways in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My final product is a mixture of two isomers that are difficult to separate. How can I confirm the identity of the desired product and the major impurity?

A1: Spectroscopic Analysis is Key.

The most definitive way to identify the desired product, this compound, and its common regioisomeric impurity, 1-(3-methylisoxazol-5-yl)ethanone, is through Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H NMR Spectral Data:

CompoundMethyl Group (on isoxazole)Methyl Group (acetyl)Isoxazole Ring Proton
This compound (Desired) ~2.5 ppm (s, 3H)~2.6 ppm (s, 3H)~6.5 ppm (s, 1H)
1-(3-Methylisoxazol-5-yl)ethanone (Impurity) ~2.3 ppm (s, 3H)~2.7 ppm (s, 3H)~6.8 ppm (s, 1H)

Note: Exact chemical shifts can vary slightly based on the solvent and instrument used.

The key distinguishing feature is often the chemical shift of the methyl group attached to the isoxazole ring. In the desired 5-methyl isomer, this peak typically appears at a slightly higher ppm value compared to the 3-methyl isomer impurity.

Data-Driven Confirmation: For comprehensive identification, it is recommended to acquire both ¹H and ¹³C NMR spectra. You can compare your experimental data with publicly available spectral information for confirmation.

Q2: I am consistently obtaining a significant amount of the 1-(3-methylisoxazol-5-yl)ethanone impurity. What reaction parameters can I adjust to favor the formation of the desired 5-methyl isomer?

A2: Strategic Control of Reaction Conditions.

The regiochemical outcome of the cyclocondensation reaction is highly dependent on the reaction conditions. Here are the critical parameters you can manipulate:

  • pH Control: The pH of the reaction medium is a crucial factor.

    • Slightly Acidic to Neutral Conditions (pH 5-7): These conditions generally favor the formation of the desired this compound. The initial attack of hydroxylamine is directed towards the more electrophilic carbonyl group of pentane-2,4-dione under these conditions.

    • Basic Conditions: In contrast, basic conditions can lead to an increase in the formation of the undesired 1-(3-methylisoxazol-5-yl)ethanone.

  • Solvent Selection: The choice of solvent can influence the reaction's regioselectivity.

    • Protic Solvents (e.g., Ethanol, Water): These are commonly used and can be effective when the pH is controlled.

    • Aprotic Solvents: Exploring aprotic solvents may alter the reactivity of the starting materials and shift the isomeric ratio.

  • Temperature and Reaction Time:

    • Lowering the reaction temperature and extending the reaction time can sometimes improve regioselectivity by allowing the thermodynamically favored product to form.

Recommended Protocol for Improved Regioselectivity:

  • Dissolve pentane-2,4-dione in a suitable solvent such as ethanol.

  • Separately, prepare a solution of hydroxylamine hydrochloride in water and adjust the pH to approximately 6 with a mild base (e.g., sodium acetate).

  • Slowly add the hydroxylamine solution to the pentane-2,4-dione solution while maintaining the temperature at or below room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q3: Besides the main regioisomer, what other impurities might I encounter and how can I minimize them?

A3: Awareness of Potential Side Products.

While the regioisomeric impurity is the most common, other side products can form:

  • Incompletely Cyclized Intermediates: Oxime intermediates may persist if the reaction is not driven to completion. Ensure adequate reaction time and appropriate temperature.

  • Products of Self-Condensation: Under certain conditions, the starting materials or intermediates can undergo self-condensation reactions. Maintaining a controlled temperature and avoiding excessively harsh conditions can mitigate this.

Troubleshooting Flowchart for Impurity Minimization:

Troubleshooting_Flowchart Start High Impurity Level Detected Check_Isomer_Ratio Determine Regioisomer Ratio (NMR/GC) Start->Check_Isomer_Ratio High_Regioisomer High level of 1-(3-methylisoxazol-5-yl)ethanone Check_Isomer_Ratio->High_Regioisomer >10% Other_Impurities Presence of other unidentified impurities Check_Isomer_Ratio->Other_Impurities Other Peaks Adjust_pH Adjust pH to 5-7 High_Regioisomer->Adjust_pH Check_Completion Ensure Reaction Completion (TLC/GC) Other_Impurities->Check_Completion Optimize_Solvent Optimize Solvent System Adjust_pH->Optimize_Solvent Control_Temp Lower Reaction Temperature Optimize_Solvent->Control_Temp Purification Optimize Purification Protocol Control_Temp->Purification Check_Completion->Purification

Caption: A step-by-step guide to troubleshooting impurities.

Q4: What are the most effective methods for purifying this compound and removing the regioisomeric impurity?

A4: A Multi-Step Purification Strategy.

The separation of this compound from its regioisomer can be challenging due to their similar physical properties. A combination of techniques is often necessary.

Purification Protocol:

  • Initial Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the two regioisomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The two isomers should elute at slightly different retention times. Careful fraction collection is crucial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can further enhance purity after column chromatography.

Quantitative Data for a Typical Purification:

Purification StepPurity of Desired Isomer (Approx.)
Crude Product60-80%
After Column Chromatography>95%
After Recrystallization>99%

References

Optimizing catalyst selection for 1-(5-Methylisoxazol-3-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylisoxazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explore the underlying principles of catalyst selection, empowering you to troubleshoot and refine your experimental approach effectively.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, frequently appearing as a structural motif in a variety of pharmacologically active compounds.[1][2][3] Its synthesis, most commonly achieved via a 1,3-dipolar cycloaddition, presents a significant optimization challenge, particularly in the selection of an appropriate catalyst to ensure high yield, regioselectivity, and reaction efficiency.[4][5] This guide provides a structured approach to catalyst selection and troubleshooting for this synthesis.

The primary and most versatile route to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][5] For the target molecule, this involves the reaction of acetonitrile oxide (generated in situ) and a suitable three-carbon acetylenic partner, or more practically, the reaction of an appropriate nitrile oxide with a propynyl substrate. A common and effective strategy involves the reaction between a hydroxyimidoyl chloride and a terminal alkyne, where the nitrile oxide is generated in situ by a base.[5]

Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common high-level questions regarding the catalytic synthesis of isoxazoles.

Q1: What is the fundamental role of a catalyst in the synthesis of this compound?

A1: The 1,3-dipolar cycloaddition, while powerful, can be sluggish and may require elevated temperatures when uncatalyzed.[6][7] This can lead to side reactions, such as the dimerization of the highly reactive nitrile oxide intermediate to form a furoxan. A catalyst, typically a transition metal complex, accelerates the desired cycloaddition. It does this by coordinating with the dipolarophile (the alkyne), which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating a more rapid reaction with the HOMO (Highest Occupied Molecular Orbital) of the 1,3-dipole (the nitrile oxide).[8] An effective catalyst ensures the cycloaddition occurs faster than competing side reactions, leading to higher yields and purity.

Q2: What are the primary catalytic systems used for this type of isoxazole synthesis?

A2: Copper(I) catalysts are the most widely used and studied for nitrile oxide-alkyne cycloadditions.[5][9] Systems like copper(I) iodide (CuI), copper(I) bromide (CuBr), or in situ generated Cu(I) from copper(II) salts (like CuSO₄) with a reducing agent are common. The choice of ligands, solvent, and base is critical to the success of these systems. While less common for isoxazole synthesis compared to triazole synthesis (the "click" reaction), other transition metals like rhodium and ruthenium have also been explored for mediating 1,3-dipolar cycloadditions.[6][10] For specific applications, Lewis acid catalysis using complexes of Zinc(II) or Silver(I) can also enhance reaction rates.[8]

Q3: How does catalyst choice influence the regioselectivity of the reaction?

A3: In the synthesis of 3,5-disubstituted isoxazoles, such as our target molecule, the regioselectivity is a critical consideration. The cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) with a terminal alkyne (R'-C≡C-H) can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The choice of catalyst and reaction conditions can strongly influence which isomer is formed.[4] For many metal-catalyzed cycloadditions, the reaction proceeds with high regioselectivity, favoring one isomer over the other.[6][9] This is often dictated by the specific coordination geometry of the metal with the reactants in the transition state.

Q4: Are there effective non-catalytic or "green" approaches to this synthesis?

A4: Yes, thermal, uncatalyzed 1,3-dipolar cycloadditions are possible but often require higher temperatures and longer reaction times, which can lead to lower yields due to decomposition or side reactions.[7] Recent advancements in green chemistry have focused on mechanochemical methods, such as ball-milling, which can facilitate solvent-free synthesis.[5] These methods can provide excellent yields in short reaction times with reduced waste. Additionally, using green solvents like water or ionic liquids has been explored to mitigate the environmental impact of these reactions.[5][9]

Catalyst System Comparison

The table below summarizes common catalytic approaches for isoxazole synthesis via 1,3-dipolar cycloaddition.

Catalyst SystemTypical LoadingCommon SolventsTemperature (°C)AdvantagesDisadvantages
Copper(I) Salts (e.g., CuI) 1-10 mol%THF, Toluene, CH₂Cl₂25 - 80High yields, good regioselectivity, readily available.[9]Potential for catalyst poisoning, requires inert atmosphere.
Cu(II) + Reducing Agent 1-10 mol%Water, Alcohols25 - 60Can be run in aqueous/green solvents.[9]Requires an additional reducing agent, may be less efficient.
Heterogeneous Cu Catalysts 5-20 mol%Various50 - 100Easy to remove and recycle, good for flow chemistry.[5]Can have lower activity than homogeneous systems.
Lewis Acids (e.g., Zn(OTf)₂) 5-15 mol%CH₂Cl₂, Acetonitrile0 - 40Can enhance reactivity for electron-poor dipolarophiles.[8]May not be as generally applicable as copper catalysts.
Mechanochemical (Ball-milling) N/A (or catalyst-free)Solvent-freeAmbientEnvironmentally friendly, rapid, high yields.[5]Requires specialized equipment, scalability can be a concern.

Troubleshooting Guide: Catalyst-Related Issues

This section is formatted as a series of problems you might encounter during your experiments, with targeted solutions related to catalyst optimization.

Problem 1: Consistently low or no yield of this compound.

  • Q: My reaction is not producing the desired product, or the yield is below 20%. I'm using a standard Cu(I) catalyst. What catalyst-related factors should I investigate?

  • A: Low yield is a common issue that can often be traced back to the catalytic system. Here is a systematic approach to troubleshooting:

    • Catalyst Activity and Purity: Ensure your catalyst is pure and active. Copper(I) salts can oxidize to the less active Copper(II) state upon exposure to air. Use freshly opened catalyst or purify it before use.

    • Inhibitors: Your starting materials or solvent may contain impurities that act as catalyst poisons (e.g., sulfur compounds, coordinating amines). Purify your alkyne, hydroxyimidoyl chloride precursor, and ensure you are using anhydrous, high-purity solvents.[11]

    • Insufficient Catalyst Loading: While 1-5 mol% is typical, some less reactive substrates may require a higher catalyst loading (e.g., 10 mol%). Perform a loading screen to find the optimal concentration.

    • Base and Solvent Compatibility: The base used to generate the nitrile oxide in situ (often a tertiary amine like triethylamine) must be compatible with the catalyst.[12] The solvent should fully dissolve the reactants and the catalyst. If solubility is an issue, consider a different solvent system (e.g., THF, DMF, or toluene).[8][13]

    • Side Reactions: The primary competing reaction is the dimerization of the nitrile oxide to furoxan.[5] If your catalyst is not active enough, this pathway will dominate. A more active catalyst or running the reaction at a higher concentration to favor the bimolecular cycloaddition may be necessary.

Problem 2: Formation of an undesired regioisomer.

  • Q: I have confirmed product formation, but my NMR analysis shows a mixture of isoxazole isomers. How can I improve regioselectivity towards the 3,5-disubstituted product?

  • A: Regiocontrol is a classic challenge in cycloaddition chemistry.[4]

    • Catalyst System is Key: While many copper-catalyzed reactions show high regioselectivity for the 3,5-isomer, this is not guaranteed. The choice of metal, and particularly the ligands on that metal, can steer the reaction.

    • Ligand Screening: If you are using a bare copper salt (e.g., CuI), the addition of a ligand can dramatically improve regioselectivity. Simple ligands like TMEDA or more complex phosphine or nitrogen-based ligands can create a more defined and sterically hindered catalytic environment, favoring one transition state over another.

    • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regiochemical outcome.[8] Screen a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile, DMF) to see if this affects the isomer ratio.

Problem 3: The reaction is extremely slow.

  • Q: My reaction takes over 24 hours to reach completion, even with heating. How can I accelerate it without causing decomposition?

  • A: A slow reaction rate points to a high activation energy barrier that your current catalytic system is not effectively lowering.

    • Increase Temperature Systematically: Gently increase the reaction temperature in 10 °C increments. Monitor by TLC or LC-MS to ensure the product is stable at higher temperatures.[8]

    • Switch to a More Active Catalyst: If temperature is not an option, consider a different catalyst. For example, if you are using CuI, a more soluble copper source like [Cu(MeCN)₄]PF₆ might show higher activity. Lewis acid co-catalysts can sometimes accelerate reactions catalyzed by other metals.[8]

    • Increase Reactant Concentration: Le Chatelier's principle applies. A higher concentration of reactants can increase the reaction rate. Ensure your catalyst loading is scaled accordingly.

Visualizing the Workflow and Decision Process

To aid in your experimental design, the following diagrams illustrate a typical workflow and a decision tree for catalyst selection.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup P1 Select Starting Materials (Hydroxyimidoyl Chloride & Alkyne) P2 Choose Solvent & Base P1->P2 P3 Select Initial Catalyst System (e.g., 5 mol% CuI) P2->P3 R1 Combine Reactants under Inert Atmosphere P3->R1 R2 Add Base to Generate Nitrile Oxide In Situ R1->R2 R3 Monitor Reaction (TLC / LC-MS) R2->R3 A1 Aqueous Workup R3->A1 A2 Purification (Column Chromatography) A1->A2 A3 Characterization (NMR, MS) A2->A3

Caption: General experimental workflow for catalyzed isoxazole synthesis.

G Start Goal: Synthesize this compound Yield Primary Concern: Yield & Rate Start->Yield Regio Primary Concern: Regioselectivity Start->Regio Green Primary Concern: Environmental Impact Start->Green CuI Start with Cu(I) Catalyst (e.g., CuI, CuBr) Yield->CuI Yes LA Consider Lewis Acid (e.g., Zn(OTf)₂) for Electron-Poor Alkynes Yield->LA Slow with Cu(I) Ligand Screen Ligands with Cu(I) to improve Regiocontrol Regio->Ligand Yes Mechano Use Mechanochemistry (Ball-Milling) Green->Mechano Solvent-Free? GreenSolv Use Green Solvents (Water, Ionic Liquids) with appropriate catalyst Green->GreenSolv Aqueous?

References

Validation & Comparative

A Senior Application Scientist's Guide to Isoxazole Scaffolds: A Comparative Analysis of 1-(5-Methylisoxazol-3-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Ring as a Privileged Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and synthetic accessibility have established it as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets.[3][4] This versatility is evidenced by its presence in a wide array of FDA-approved drugs, including the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the anticonvulsant Zonisamide.[5][6] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8][9][10]

The biological activity of an isoxazole derivative is profoundly influenced by the nature and position of its substituents. A deep understanding of the structure-activity relationship (SAR) is therefore critical for the rational design of new therapeutic agents.[11][12] This guide provides a comparative analysis of 1-(5-Methylisoxazol-3-yl)ethanone , a fundamental building block, against a curated selection of its structural analogs. Through this analysis, we will elucidate how subtle molecular modifications can lead to significant changes in physicochemical properties and biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the isoxazole scaffold in their therapeutic programs.

Compound Profiles: The Subject and Its Comparators

For this analysis, we will compare our primary compound of interest against two structurally distinct analogs to probe the effects of isomerism and ring substitution.

  • Compound of Interest (COI): this compound

    • A simple yet versatile building block featuring a methyl group at the 5-position and an acetyl group at the 3-position. Its utility lies in its potential for further functionalization.

  • Analog A (Isomer): 1-(3-Methylisoxazol-4-yl)ethanone

    • This isomer repositions the acetyl group to the 4-position of the ring. This allows for an investigation into how the spatial arrangement of substituents affects molecular interactions and properties.

  • Analog B (Ring Substitution): 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone

    • This analog introduces a chlorine atom at the 4-position. The addition of a bulky, electron-withdrawing halogen atom can dramatically alter the molecule's electronic distribution, steric profile, and metabolic stability.

Comparative Physicochemical Properties

The foundation of any SAR study lies in understanding the fundamental physicochemical properties of the compounds. These properties govern solubility, membrane permeability, and metabolic fate, which are all critical determinants of a drug's ultimate efficacy.

PropertyCOI: this compound Analog A: 1-(3-Methylisoxazol-4-yl)ethanone Analog B: 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone
CAS Number 24068-54-01121-06-8651355-11-2
Molecular Formula C₆H₇NO₂[13]C₆H₇NO₂[14]C₆H₇ClNO₂
Molecular Weight 125.13 g/mol 125.13 g/mol [14]159.58 g/mol
Melting Point 168-169°C[13]Not availableNot available
Boiling Point 230.1°C at 760 mmHg[13]Not availableNot available

Causality Behind the Data: Even with limited data, we can draw initial insights. The identical molecular formula and weight of the COI and Analog A highlight their isomeric relationship. The significant increase in molecular weight for Analog B is due to the chlorine atom. This seemingly minor change is expected to increase its lipophilicity (logP), which could enhance membrane permeability but may also increase off-target binding and reduce aqueous solubility. The high melting point of the COI suggests strong intermolecular forces in its crystal lattice.

Synthetic Strategies: Building the Isoxazole Core

The synthesis of substituted isoxazoles is a well-established field, with the 1,3-dipolar cycloaddition reaction being a primary and highly versatile method.[7][10] This approach allows for the controlled construction of the isoxazole ring with desired regioselectivity.

General Synthetic Workflow for 3,5-Disubstituted Isoxazoles

The synthesis typically involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a cycloaddition reaction with an alkyne. The choice of starting materials directly dictates the final substitution pattern.

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Expert Insight on Synthesis: The choice of oxidizing agent in Step 1 is critical for efficiency and safety. While classic reagents like N-chlorosuccinimide (NCS) are effective, greener alternatives are gaining traction.[10] The regioselectivity of the cycloaddition in Step 2 is governed by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. For synthesizing our COI, this compound, one could envision a reaction between propynal (to provide the acetyl group precursor at the 3-position) and acetonitrile oxide (derived from acetaldehyde oxime, providing the methyl group at the 5-position).

Comparative Biological Activity & Structure-Activity Relationship (SAR)

The true value of comparing these analogs emerges when examining their biological activities. Isoxazoles are known to act on a wide range of targets, including enzymes like cyclooxygenase (COX) and various protein kinases.[1][15] For this guide, we will use anticancer activity as a representative biological endpoint, as it is a widely studied area for isoxazole derivatives.[3][16]

The following table synthesizes representative data from the literature to illustrate the principles of SAR. It is important to note that direct head-to-head IC₅₀ values for these specific simple analogs are not always available in a single study; therefore, the data is illustrative of trends observed for similarly substituted isoxazoles.

Compound ClassRepresentative Cancer Cell LineIC₅₀ (µM) - Illustrative RangeKey SAR Insights
3-Acyl-5-methylisoxazoles (COI type)MCF-7 (Breast), A549 (Lung)10 - 50 µMThe acetyl group at C3 acts as a key hydrogen bond acceptor. The methyl group at C5 provides a small, lipophilic anchor. Generally serves as a moderately active scaffold or a synthetic intermediate.[2][16]
4-Acyl-3-methylisoxazoles (Analog A type)MCF-7 (Breast), A549 (Lung)> 50 µMRepositioning the acyl group to C4 often reduces activity. This suggests that the specific geometry and electronic distribution of the 3,5-disubstituted pattern is crucial for target engagement. The C4 position is more sterically hindered.
4-Halo-3-acyl-5-methylisoxazoles (Analog B type)MCF-7 (Breast), A549 (Lung)1 - 15 µMHalogenation at C4 can significantly increase potency.[2] The electron-withdrawing nature of chlorine can modulate the pKa of the isoxazole ring, and the atom itself can form halogen bonds with the target protein, enhancing binding affinity.
3-Aryl-5-methylisoxazoles MCF-7 (Breast), A549 (Lung)0.5 - 10 µMReplacing the small acetyl group with a larger, substituted aryl ring often leads to a dramatic increase in potency.[8][9] This allows for extensive van der Waals interactions and can be tailored with electron-donating or -withdrawing groups to optimize binding.[17]
Structure-Activity Relationship (SAR) Visualization

The relationships described above can be visualized to understand the impact of substitutions at different positions on the isoxazole core.

SAR_Analysis cluster_nodes C3 Position 3: - Acyl/Aryl group critical. - H-bond acceptor. - Direct interaction with target. C4 Position 4: - Halogenation (e.g., Cl, Br) can  increase potency via halogen  bonding and electronic modulation. C5 Position 5: - Small alkyl groups (e.g., Methyl)  provide lipophilic contact. - Larger groups may introduce  steric hindrance. Core Isoxazole Core Core->C3 Core->C4 Core->C5

Caption: Key Structure-Activity Relationships for the substituted isoxazole scaffold.

Expert Interpretation of SAR: The data clearly indicates that the 3,5-disubstitution pattern is a favorable starting point. While our COI, this compound, may exhibit only modest activity itself, it is an excellent precursor for more potent molecules. The key takeaways for drug development professionals are:

  • Preserve the C3-Acyl/Aryl Motif: This position appears crucial for target interaction.

  • Explore C4 Halogenation: As seen with Analog B, this is a proven strategy to enhance potency.

  • Optimize the C5 Substituent: While methyl is common, exploring other small alkyl or cycloalkyl groups could fine-tune lipophilicity and fit within the target's binding pocket.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

To ensure trustworthiness and reproducibility, a detailed, self-validating protocol for assessing the primary biological activity (cytotoxicity) is essential. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of isoxazole analogs against a selected cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate, providing a consistent baseline for the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. A common concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration (typically ≤0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for another 48 hours under the same conditions. Causality: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition and Incubation:

    • After the 48-hour treatment, remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Causality: DMSO is a powerful solvent required to solubilize the water-insoluble formazan, allowing for spectrophotometric quantification.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_test / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response). Self-Validation Check: The positive control (Doxorubicin) should yield an IC₅₀ value within the expected literature range for the A549 cell line, validating the assay's performance.

Conclusion and Future Directions

This comparative guide demonstrates that while this compound is a simple structure, it serves as an excellent foundation for understanding the nuanced structure-activity relationships within the isoxazole class. Our analysis reveals three key principles for researchers:

  • Positional Integrity is Key: The 3,5-disubstitution pattern is often more biologically favorable than other isomeric arrangements for many target classes.

  • Strategic Substitution Drives Potency: The introduction of specific functional groups, such as a halogen at the 4-position or a larger aryl moiety at the 3-position, is a validated strategy for significantly enhancing biological activity.[18]

  • Synthesis is Tractable: Robust and versatile synthetic routes, such as the 1,3-dipolar cycloaddition, make the exploration of a wide chemical space around the isoxazole core feasible.[19]

Future research should focus on creating libraries of analogs based on these principles. By systematically modifying the substituents at the 3, 4, and 5-positions and evaluating them in a suite of biological assays, the full potential of the isoxazole scaffold can be unlocked, paving the way for the development of next-generation therapeutic agents.

References

Validating the Biological Efficacy of 1-(5-Methylisoxazol-3-yl)ethanone in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological efficacy of the novel isoxazole derivative, 1-(5-Methylisoxazol-3-yl)ethanone, in cellular models of cancer. We will objectively compare its performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of new chemical entities in oncology.

Introduction to this compound and the Isoxazole Scaffold in Oncology

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] These compounds exert their anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and modulating key signaling pathways involved in tumor growth and survival.[2][3] this compound is a synthetic compound featuring this key isoxazole moiety. Preliminary research suggests that isoxazole derivatives can interact with crucial biological targets like tubulin and Heat Shock Protein 90 (Hsp90), which are pivotal in maintaining the integrity and proliferation of cancer cells.[4][5]

This guide will delineate a rigorous, multi-faceted approach to characterize the anticancer potential of this compound. We will focus on three fundamental pillars of in vitro cancer drug evaluation: cytotoxicity, induction of apoptosis, and impact on cell cycle distribution. For a robust comparison, we have selected two widely used and mechanistically distinct chemotherapeutic drugs: Doxorubicin, a topoisomerase inhibitor, and Cisplatin, a DNA cross-linking agent.

Experimental Design: A Rationale-Driven Approach

The selection of appropriate cellular models and experimental endpoints is critical for a meaningful evaluation of a novel compound. Our experimental design is based on the established understanding of cancer biology and the known activities of isoxazole derivatives.

Cell Line Selection

To assess the broad-spectrum potential of this compound, we will utilize two well-characterized human cancer cell lines from different origins:

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, representing a common subtype of breast cancer.

  • A549 (Human Lung Carcinoma): A non-small cell lung cancer (NSCLC) cell line, a prevalent and often aggressive form of lung cancer.

Comparative Compounds

A direct comparison with established drugs provides a benchmark for the potency and efficacy of the test compound.

  • Doxorubicin: A standard-of-care anthracycline antibiotic used in the treatment of a wide range of cancers, including breast cancer.

  • Cisplatin: A platinum-based chemotherapy drug widely used for lung cancer and other solid tumors.

Experimental Workflow

The validation process will follow a logical progression, starting with a general assessment of cytotoxicity and then delving into the specific mechanisms of cell death and proliferation inhibition.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A MTT Assay B Determine IC50 Values A->B C Annexin V-FITC/PI Apoptosis Assay B->C Proceed with IC50 concentrations D Cell Cycle Analysis (Propidium Iodide Staining) B->D Proceed with IC50 concentrations E E C->E Quantify Apoptosis F F D->F Analyze Cell Cycle Distribution G Compare IC50 values, apoptosis rates, and cell cycle arrest profiles E->G F->G G Compound This compound CellularStress Cellular Stress / Target Engagement (e.g., Tubulin, Hsp90) Compound->CellularStress p53 p53 Activation CellularStress->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CDK1_CyclinB CDK1/Cyclin B Inhibition p21->CDK1_CyclinB G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Navigating the Structure-Activity Landscape of 1-(5-Methylisoxazol-3-yl)ethanone Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(5-methylisoxazol-3-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to the exploration of its derivatives across a spectrum of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights into the rational design of potent and selective modulators of biological function. We will delve into key therapeutic areas where these compounds have shown promise, including oncology, inflammation, and infectious diseases, supported by experimental data and detailed protocols.

The this compound Core: A Foundation for Diverse Bioactivity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups, enabling favorable interactions with a wide range of biological targets.[1][2] The this compound core presents several key features for chemical modification: the methyl group at the 5-position of the isoxazole ring, the acetyl group at the 3-position, and the isoxazole ring itself. Strategic modifications at these positions can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity: Targeting Kinases and Proliferation Pathways

Derivatives of the isoxazole scaffold have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and survival.[3] The following sections compare the SAR of different series of isoxazole-containing compounds, providing insights applicable to the this compound core.

Kinase Inhibition: A Primary Mechanism of Action

Many isoxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell proliferation and survival.[4] Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets in angiogenesis, and isoxazole-containing compounds have shown inhibitory activity against them.

Table 1: Comparative Inhibitory Activity of Isoxazole Derivatives against VEGFR Kinases

Compound IDModificationTarget KinaseIC50 (µM)
Vegfrecine Analog 1 Quinone ring fused with isoxazoleVEGFR-10.65[2][5]
Vegfrecine Analog 2 Quinone ring fused with isoxazoleVEGFR-27.1[2][5]
Isoxazole Chalcone 10a 3,4,5-trimethoxyphenyl & 4-methoxyphenyl substituentsTubulin0.96 (against DU145 cells)[2][5]
Isoxazole Chalcone 10b 3,4,5-trimethoxyphenyl & 4-ethoxyphenyl substituentsTubulin1.06 (against DU145 cells)[2][5]

Data synthesized from multiple sources to illustrate SAR principles.

The data in Table 1 suggests that the fusion of a quinone ring to the isoxazole core can lead to potent VEGFR-1 inhibition.[2][5] Furthermore, isoxazole-chalcone hybrids have demonstrated significant cytotoxicity against prostate cancer cells, with methoxy and ethoxy substituents on the phenyl rings enhancing activity.[2][5] This highlights the importance of exploring various substitutions on aryl moieties appended to the core structure.

Experimental Protocol: Kinase Inhibition Assay

The following is a generalized protocol for assessing the kinase inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a target kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from Millipore)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Diagram 1: General Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Substrate_Prep Prepare Kinase/Substrate Mix Add_Kinase_Substrate Add Kinase/Substrate Mix Kinase_Substrate_Prep->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: A generalized workflow for determining the IC50 values of test compounds in a kinase inhibition assay.

Anti-Inflammatory Activity: Modulating Inflammatory Pathways

Isoxazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[6]

Table 2: Comparative Anti-Inflammatory Activity of Isoxazole and Related Derivatives

Compound SeriesKey Structural FeatureTargetIC50 (µM)
Benzylideneoxazoles 2,6-di-tert-butylphenol moiety5-Lipoxygenase0.77[6]
Benzylideneoxazoles 2,6-di-tert-butylphenol moietyCyclooxygenase0.39[6]
Isonicotinates Isonicotinoyl motifROS Production1.42[7]

Data from related heterocyclic systems illustrating potential anti-inflammatory mechanisms.

The data in Table 2, while not exclusively from this compound derivatives, provides valuable insights. For instance, the incorporation of a sterically hindered phenolic moiety, a common strategy to impart antioxidant and anti-inflammatory properties, leads to potent dual inhibition of 5-LOX and COX.[6] Additionally, isonicotinoyl derivatives have been shown to be potent inhibitors of reactive oxygen species (ROS) production, a key event in inflammation.[7]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (ROS Inhibition)

Objective: To evaluate the ability of this compound derivatives to inhibit the production of reactive oxygen species (ROS) in a cell-based assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Fluorescence microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce oxidative stress by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Wash the cells with PBS and then incubate with DCFDA (10 µM) for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess DCFDA.

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a microplate reader.

  • Calculate the percentage of ROS inhibition and determine the IC50 values.

Diagram 2: Cellular ROS Inhibition Assay Workflow

G Cell_Seeding Seed Macrophage Cells Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment LPS_Stimulation Induce Oxidative Stress with LPS Compound_Treatment->LPS_Stimulation DCFDA_Loading Load with DCFDA Dye LPS_Stimulation->DCFDA_Loading Fluorescence_Measurement Measure Fluorescence DCFDA_Loading->Fluorescence_Measurement Data_Analysis Calculate ROS Inhibition & IC50 Fluorescence_Measurement->Data_Analysis

Caption: A streamlined workflow for assessing the in vitro anti-inflammatory activity of compounds by measuring ROS inhibition.

Antibacterial Activity: Targeting Essential Bacterial Processes

The isoxazole scaffold is also a component of various antibacterial agents. Modifications of the this compound core can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Table 3: Comparative Antibacterial Activity of Isoxazole-Containing Derivatives

Compound IDKey Structural FeatureBacterial StrainMIC (µg/mL)
Thiathiazine Derivative 3-(5-methylisoxazol-3-yl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazineS. aureusNot specified, but active[8]
Pyrazolyl-oxadiazole 4c 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanoneGram-negative bacteriaMore effective than against Gram-positive[9]
Pyrazolyl-ethanone 4a 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanoneB. subtilis ATCC 66331.562[10]
Pyrazolyl-ethanone 4d 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanoneS. aureus ATCC 65381.562[10]

Data from various isoxazole-containing scaffolds demonstrating antibacterial potential.

The data in Table 3 indicates that incorporating the 5-methylisoxazol-3-yl moiety into larger heterocyclic systems can yield compounds with notable antibacterial activity.[8] Specifically, derivatives containing pyrazole and oxadiazole rings have shown efficacy, with some exhibiting greater potency against Gram-negative bacteria.[9] Furthermore, benzothiazole-containing pyrazolyl-ethanone derivatives have demonstrated low micromolar activity against both Gram-positive and Gram-negative bacteria.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 3: Workflow for Determining Minimum Inhibitory Concentration (MIC)

G Compound_Dilution Prepare Serial Dilutions of Compounds Inoculation Inoculate Plates Compound_Dilution->Inoculation Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: A schematic representation of the steps involved in a standard MIC assay to evaluate antibacterial activity.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of SAR across different biological activities reveals several key takeaways for researchers. Substitutions on aryl rings appended to the isoxazole core, as well as the nature of heterocyclic systems fused or linked to it, are critical determinants of potency and selectivity. Future research should focus on systematic modifications of the this compound core, exploring a diverse range of substituents at the methyl and acetyl positions, as well as on the isoxazole ring itself. Quantitative SAR studies, coupled with molecular modeling, will be instrumental in elucidating the precise interactions with biological targets and in guiding the design of next-generation derivatives with enhanced therapeutic profiles.

References

Benchmarking 1-(5-Methylisoxazol-3-yl)ethanone Against Known Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] This guide provides a comprehensive benchmarking analysis of the novel compound, 1-(5-Methylisoxazol-3-yl)ethanone, against established therapeutic agents. While direct biological data for this specific compound is limited, its structural motifs suggest potential as a kinase inhibitor, a class of drugs pivotal in oncology.[2][3] This document outlines a rigorous, multi-tiered experimental framework to elucidate its therapeutic potential, comparing it directly with Sorafenib and Regorafenib , two well-established multi-kinase inhibitors used in cancer therapy. Through detailed in-vitro and in-vivo protocols, this guide serves as a technical resource for researchers, scientists, and drug development professionals to objectively assess the performance of this and similar isoxazole-based compounds.

Introduction to this compound and Rationale for Benchmarking

This compound is a five-membered heterocyclic compound featuring an isoxazole ring.[4] The isoxazole moiety is a privileged scaffold in drug discovery, known to be present in a range of therapeutic agents with activities spanning from anticancer to anti-inflammatory.[1][3][5] The structural alerts within this compound, particularly the isoxazole core, suggest a potential interaction with ATP-binding sites of protein kinases, a common mechanism for many small molecule cancer drugs.[2]

This guide hypothesizes that this compound may act as a kinase inhibitor. To rigorously test this hypothesis, a head-to-head comparison against known therapeutic agents is essential. Such benchmarking provides critical context for a compound's potency, selectivity, and potential for further development.[6][7]

Selection of Comparator Therapeutic Agents

Based on the hypothesized kinase inhibitory activity of our target compound, we have selected two FDA-approved multi-kinase inhibitors as benchmarks:

  • Sorafenib: A potent inhibitor of several kinases, including RAF, VEGFR, and PDGFR. It is widely used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

  • Regorafenib: Structurally similar to Sorafenib, it inhibits a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. It is approved for metastatic colorectal cancer and gastrointestinal stromal tumors.

The choice of these comparators allows for a robust evaluation of this compound's potential within a clinically relevant context.

Head-to-Head Performance Benchmarking: A Multi-Assay Approach

To provide a comprehensive performance profile, a tiered approach starting from biochemical assays to cell-based and in-vivo models is proposed.

In-Vitro Biochemical Potency: Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of this compound on a panel of clinically relevant kinases. This is crucial for identifying its primary targets and assessing its potency.[8][9]

Experimental Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases (e.g., VEGFR, PDGFR, RAF) and compare it to Sorafenib and Regorafenib.[10]

Methodology: In-vitro kinase assays can be performed using various platforms, such as radiometric assays or luminescence-based assays like ADP-Glo™.[11][12] The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, where a decrease in ADP production corresponds to kinase inhibition.[11]

Data Presentation:

CompoundVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)c-RAF IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
Sorafenib90586
Regorafenib4.22228

Note: IC50 values for Sorafenib and Regorafenib are representative and may vary based on assay conditions.

In-Vitro Cellular Efficacy: Cell Viability and Proliferation Assays

Following biochemical validation, the next logical step is to assess the compound's effect on cancer cell lines. Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a potential drug candidate.[13][14][15]

Experimental Objective: To determine the half-maximal effective concentration (EC50) of this compound in relevant cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, HT-29 for colorectal cancer) and compare its efficacy to Sorafenib and Regorafenib.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[16][17] Viable cells with active metabolism convert MTT into a purple formazan product.[16]

Data Presentation:

CompoundHepG2 EC50 (µM)HT-29 EC50 (µM)
This compoundExperimental ValueExperimental Value
Sorafenib5.86.2
Regorafenib4.53.9

Note: EC50 values for Sorafenib and Regorafenib are representative and may vary based on cell line and assay conditions.

In-Vivo Efficacy: Xenograft Tumor Models

Promising results from in-vitro studies warrant investigation in a more complex biological system. In-vivo xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the anti-tumor efficacy of drug candidates.[18][19][20][21]

Experimental Objective: To evaluate the ability of this compound to inhibit tumor growth in a subcutaneous xenograft model and compare its performance against Sorafenib.

Methodology: Human cancer cells (e.g., HepG2) are injected subcutaneously into immunodeficient mice.[22] Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, Sorafenib). Tumor volume and body weight are monitored throughout the study.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlExperimental Value0
This compoundExperimental ValueCalculated Value
SorafenibExperimental ValueCalculated Value

Experimental Protocols

Protocol for In-Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and ADP-Glo™ reagents according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound, Sorafenib, and Regorafenib in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Protocol for Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Sorafenib, and Regorafenib. Include a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][16]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.

Protocol for In-Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 HepG2 cells mixed with Matrigel into the flank of athymic nude mice.[20]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[20]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[19]

  • Drug Administration: Administer the compounds (e.g., via oral gavage) daily for 21 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Compare the mean tumor volumes and weights between the treatment groups and the vehicle control group.

Visualizations

G cluster_0 In-Vitro Biochemical Screening cluster_1 In-Vitro Cellular Assays cluster_2 In-Vivo Efficacy Studies Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Hit Identification Cell Viability (MTT) Cell Viability (MTT) IC50 Determination->Cell Viability (MTT) Lead Compound Selection Apoptosis Assay Apoptosis Assay Cell Viability (MTT)->Apoptosis Assay Confirm Cytotoxicity Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Xenograft Model Xenograft Model Cell Cycle Analysis->Xenograft Model Candidate Nomination Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Model->Pharmacokinetic Studies Toxicity Assessment Toxicity Assessment Pharmacokinetic Studies->Toxicity Assessment

Figure 1: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor candidate.

G start Seed Cells in 96-well Plate incubate24h Incubate for 24h start->incubate24h add_compounds Add Serial Dilutions of Test Compounds incubate24h->add_compounds incubate72h Incubate for 72h add_compounds->incubate72h add_mtt Add MTT Reagent incubate72h->add_mtt incubate4h Incubate for 3-4h add_mtt->incubate4h solubilize Add Solubilization Buffer incubate4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Calculate EC50 read_absorbance->analyze

Figure 2: Step-by-step experimental workflow for the MTT cell viability assay.

Summary and Future Directions

This guide provides a structured framework for the comprehensive benchmarking of this compound against the established multi-kinase inhibitors, Sorafenib and Regorafenib. The outlined experimental protocols for in-vitro and in-vivo studies are designed to yield robust and comparable data on the compound's potency, efficacy, and potential as an anticancer agent.

The successful execution of these studies will elucidate the following:

  • The specific kinase targets of this compound.

  • Its potency in comparison to clinically used drugs.

  • Its efficacy in relevant cancer cell models.

  • Its potential for in-vivo anti-tumor activity.

Positive outcomes from this benchmarking study would strongly support the advancement of this compound into further preclinical development, including medicinal chemistry efforts to optimize its properties and more extensive toxicological evaluations.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Assessment

In the intricate world of drug discovery, the journey of a promising molecule from a mere chemical structure to a potential therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding its selectivity – the ability to interact with its intended target while minimizing engagement with other biological molecules. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(5-Methylisoxazol-3-yl)ethanone , a compound of interest due to its structural motifs, which are present in known pharmacologically active agents.

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical resource, offering not just data, but the underlying scientific rationale for the experimental design and interpretation of results. We will explore the hypothetical targeting of this molecule based on structural analogy and lay out a comprehensive strategy for its empirical validation.

The Subject of Our Investigation: this compound

This compound is a small molecule featuring a methylisoxazole core. This heterocyclic ring system is a privileged scaffold in medicinal chemistry, notably appearing in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors.[1] The structure of Valdecoxib, a potent and selective COX-2 inhibitor, shares this isoxazole core.[2] This structural similarity provides a strong scientific basis to hypothesize that this compound may also exhibit inhibitory activity against cyclooxygenase (COX) enzymes.

The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[3] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] The therapeutic benefit of NSAIDs stems from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the simultaneous inhibition of COX-1.[5] Therefore, the selectivity of a compound for COX-2 over COX-1 is a critical determinant of its therapeutic window.

Given this context, a thorough cross-reactivity profiling of this compound is not just a routine check but a pivotal step in assessing its potential as a drug candidate.

The Competitive Landscape: Selecting Comparators

To provide a meaningful assessment of this compound's selectivity, it is essential to benchmark its performance against established compounds. For this guide, we have selected the following comparators:

  • Celecoxib: A highly selective COX-2 inhibitor, representing the current standard for this class of drugs.[5]

  • Valdecoxib: A potent COX-2 inhibitor that shares the isoxazole scaffold with our compound of interest, making it a direct structural analog for comparison.[1]

  • Ibuprofen: A non-selective NSAID that inhibits both COX-1 and COX-2, serving as a control for non-selective inhibition.

By comparing the activity of this compound against these compounds, we can gain valuable insights into its potency and, more importantly, its selectivity profile.

Experimental Strategy: A Multi-pronged Approach to Profiling

A comprehensive cross-reactivity profile requires a multi-faceted experimental approach. We will employ a combination of in vitro enzymatic assays, broad panel screening, and cellular assays to build a complete picture of the compound's interaction with the human proteome.

G cluster_0 Initial Hypothesis cluster_1 Primary Target Validation cluster_2 Broad Off-Target Screening cluster_3 Cellular Confirmation cluster_4 Data Analysis & Interpretation Hypothesis This compound is a putative COX-2 inhibitor COX_Assay COX-1/COX-2 Enzymatic Assays Hypothesis->COX_Assay Validate Primary Target Kinase_Panel Kinase Selectivity Profiling Hypothesis->Kinase_Panel Assess Kinome-wide Selectivity CEREP_Panel CEREP Safety Panel Hypothesis->CEREP_Panel Broad Safety Pharmacology Screen Analysis Selectivity Ratios IC50/Ki Values Comparative Analysis COX_Assay->Analysis Kinase_Panel->Analysis CEREP_Panel->Analysis Cell_Assay Cell-Based Assays (e.g., Prostaglandin E2 levels) Analysis->Cell_Assay Confirm in a Biological System

Caption: Experimental workflow for cross-reactivity profiling.

Primary Target Engagement: COX-1 and COX-2 Enzymatic Assays

The first and most crucial step is to determine the inhibitory activity of this compound against its hypothesized targets, COX-1 and COX-2.

Protocol: COX Colorimetric Inhibitor Screening Assay

  • Reagent Preparation: Prepare assay buffer, heme, enzyme (human recombinant COX-1 and COX-2), arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compound (this compound) and comparator compounds (Celecoxib, Valdecoxib, Ibuprofen) at a range of concentrations to their respective wells. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Colorimetric Detection: After a defined incubation period, add a colorimetric substrate that reacts with the prostaglandin G2 produced by the COX enzymes.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale for Experimental Choices:

  • Enzymatic Assays: These assays provide a direct measure of the compound's ability to inhibit the target enzymes in a controlled, cell-free environment. This allows for a clean assessment of potency and selectivity without the confounding factors of a cellular system.

  • Colorimetric Detection: This method is robust, high-throughput, and provides a quantitative readout of enzyme activity.

Broadening the Horizon: Kinase and Safety Panel Screening

While confirming the primary target is essential, a comprehensive profile must also investigate potential off-target interactions. Kinases are a large family of enzymes that are common off-targets for small molecule drugs.[6] A broad safety panel, such as the CEREP panel, screens the compound against a wide range of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.[7][8]

Protocol: Kinase Selectivity Profiling (Example using a commercial service)

  • Compound Submission: Provide the test compound to a specialized contract research organization (CRO) offering kinase profiling services.[9][10]

  • Assay Format: The CRO will typically use a radiometric or fluorescence-based assay to measure the compound's inhibitory activity against a large panel of kinases (e.g., 400+ kinases).[11]

  • Data Reporting: The results are usually reported as the percentage of inhibition at a fixed concentration (e.g., 10 µM) or as IC50 values for any significant hits.

Protocol: CEREP Safety Panel

  • Compound Submission: Submit the test compound to a provider of safety pharmacology screening services.[7]

  • Panel Selection: Choose a standard safety panel that includes a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[8][12]

  • Binding and Functional Assays: The service provider will perform a combination of radioligand binding assays and functional assays to assess the compound's activity at each target.

  • Data Analysis: The results are reported as the percentage of inhibition or activation at a given concentration.

Rationale for Experimental Choices:

  • Kinase Panel: The kinome is a frequent source of off-target effects that can lead to toxicity.[13] Proactively screening against a broad kinase panel is a critical step in de-risking a compound.

  • CEREP Panel: This provides a cost-effective way to screen for potential liabilities across a wide range of biologically important targets, helping to predict potential adverse effects early in the drug discovery process.[14]

Data Presentation and Interpretation

The data generated from these assays should be presented in a clear and comparative manner to facilitate interpretation.

Table 1: Comparative COX Enzyme Inhibition

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib>10,00050>200
Valdecoxib5,00051,000
Ibuprofen1,5003,0000.5

Note: Values for comparator compounds are representative and may vary depending on the specific assay conditions.

Interpretation:

The selectivity index is a key metric for evaluating the compound's preference for COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2. The goal is to have a compound with a high selectivity index, minimizing the potential for COX-1 related side effects.

Table 2: Kinase Panel and CEREP Panel "Hit" Summary

PanelTarget% Inhibition at 10 µM
Kinase PanelList any kinase with >50% inhibitionExperimental Value
CEREP PanelList any receptor/channel with >50% inhibitionExperimental Value

Interpretation:

Any significant "hits" from these panels should be followed up with dose-response studies to determine their IC50 or Ki values. This will help to assess the potential for these off-target interactions to be clinically relevant. A large margin between the on-target potency (COX-2 inhibition) and the off-target activity is desirable.

Conclusion: Charting a Path Forward

This guide has outlined a comprehensive strategy for the cross-reactivity profiling of this compound. By systematically evaluating its activity against its hypothesized primary targets and a broad range of potential off-targets, we can build a robust data package to inform its future development. The key to a successful drug discovery program lies not only in identifying potent molecules but also in thoroughly understanding their selectivity. This multi-pronged approach, grounded in sound scientific principles, provides a clear path to achieving that understanding. The insights gained from this comparative analysis will be instrumental in making informed decisions about the progression of this compound as a potential therapeutic candidate.

References

A Comparative Guide to the Synthesis of 1-(5-Methylisoxazol-3-yl)ethanone: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(5-Methylisoxazol-3-yl)ethanone is a pivotal chemical intermediate, most notably recognized as a key building block in the synthesis of the antirheumatic drug Leflunomide and other pharmacologically active compounds. The isoxazole ring system it contains is a versatile scaffold in medicinal chemistry. Consequently, the development of reliable and reproducible synthetic methods for this compound is of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most prevalent synthetic routes, focusing on reproducibility, scalability, and overall efficiency, supported by detailed experimental protocols and data.

Method 1: [3+2] Cycloaddition of an In Situ Generated Nitrile Oxide

The [3+2] cycloaddition, or Huisgen cycloaddition, is a classic and powerful method for constructing five-membered heterocyclic rings like isoxazoles.[1][2] This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of this compound, this typically involves the in situ generation of acetonitrile oxide from a precursor, which then reacts with a suitable three-carbon alkyne.

Principle and Mechanism: The reaction proceeds via a concerted, pericyclic mechanism involving a six-electron transition state.[1] A common and practical approach is the dehydration of a primary nitro compound, such as nitroethane, to generate the transient acetonitrile oxide. This highly reactive intermediate is immediately trapped by a dipolarophile, in this case, 3-butyn-2-one. The reaction's regioselectivity is a key advantage, leading predominantly to the desired 3,5-disubstituted isoxazole isomer.

Experimental Protocol: Method 1

Materials:

  • Nitroethane

  • 3-Butyn-2-one

  • A dehydrating agent (e.g., phenyl isocyanate or phosphorus oxychloride)

  • An inert solvent (e.g., toluene or benzene)

  • Triethylamine (or another suitable base)

Step-by-Step Procedure:

  • In a well-ventilated fume hood, a solution of 3-butyn-2-one (1.0 equivalent) and phenyl isocyanate (1.1 equivalents) is prepared in anhydrous toluene.

  • A separate solution of nitroethane (1.0 equivalent) and a catalytic amount of triethylamine is slowly added to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours, monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Data and Observations:

This method is known for its high regioselectivity. However, yields can be variable, often depending on the precise control of the nitrile oxide generation to prevent its dimerization into a furoxan.

Workflow Diagram: Method 1

A Nitroethane + Phenyl Isocyanate B Acetonitrile Oxide (in situ) A->B Dehydration D [3+2] Cycloaddition B->D C 3-Butyn-2-one C->D E Crude Product D->E F Purification E->F G This compound F->G

Caption: Workflow for the [3+2] Cycloaddition Synthesis.

Method 2: Condensation and Cyclization from β-Dicarbonyl Compounds

A widely employed and often more scalable alternative involves the condensation of a β-dicarbonyl compound with hydroxylamine. This classical approach leverages readily available starting materials and typically proceeds in good yields. The most common precursors are derivatives of acetoacetic acid.

Principle and Mechanism: The synthesis begins with the reaction of hydroxylamine with a β-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone) or ethyl acetoacetate. The initial step is the formation of an oxime intermediate. Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the isoxazole ring. The choice of the β-dicarbonyl precursor dictates the substitution pattern of the final product. To obtain the target molecule, a precursor that can provide the acetyl group at the 3-position and the methyl group at the 5-position is required.

Experimental Protocol: Method 2

Materials:

  • Ethyl acetoacetate or a similar β-ketoester

  • Hydroxylamine hydrochloride

  • A base (e.g., sodium hydroxide, sodium acetate)

  • A suitable solvent (e.g., ethanol, water)

Step-by-Step Procedure:

  • Hydroxylamine hydrochloride (1.1 equivalents) is dissolved in water or ethanol, and the solution is neutralized with an equimolar amount of sodium hydroxide.

  • Ethyl acetoacetate (1.0 equivalent) is added to the hydroxylamine solution.

  • The mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is often concentrated to remove the solvent.

  • The residue is taken up in an organic solvent like ethyl acetate and washed with water to remove inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The resulting crude product is then purified, typically by recrystallization or column chromatography, to afford pure this compound.

Data and Observations:

This method is generally robust and provides good to excellent yields. The primary challenges can be ensuring the complete cyclization and managing the purification from any side products.

Workflow Diagram: Method 2

A Ethyl Acetoacetate + Hydroxylamine B Condensation A->B C Oxime Intermediate B->C D Intramolecular Cyclization C->D E Dehydration D->E F Crude Product E->F G Purification F->G H This compound G->H

Caption: Workflow for the Condensation/Cyclization Synthesis.

Comparative Analysis

To provide an objective assessment, the two methods are compared based on several key performance indicators relevant to both discovery and process chemistry.

ParameterMethod 1: [3+2] CycloadditionMethod 2: Condensation/Cyclization
Typical Yield 40-65% (Variable)70-90% (More Consistent)
Reproducibility Moderate; sensitive to reaction conditions and purity of reagents.High; generally a robust and reliable procedure.
Scalability Challenging; in situ generation of reactive intermediates can be difficult to control on a large scale.Readily scalable; common in industrial production.
Starting Materials Requires specialized alkynes and nitro compounds.Utilizes common, inexpensive bulk chemicals.
Safety Phenyl isocyanate is toxic and moisture-sensitive. Nitrile oxides can be unstable.Hydroxylamine can be explosive in concentrated form, but is generally handled safely as the hydrochloride salt.
Simplicity Multi-step, requires careful control of additions.Often a one-pot procedure with a straightforward workup.

Conclusion and Recommendations

For laboratory-scale synthesis where high regioselectivity is paramount and starting materials are available, the [3+2] cycloaddition (Method 1) is a viable option. Its elegance in forming the heterocyclic ring is a significant advantage from a chemical perspective.

However, for applications demanding high reproducibility, scalability, and cost-effectiveness, the Condensation and Cyclization of a β-Dicarbonyl Compound (Method 2) is demonstrably superior. Its reliance on inexpensive, stable starting materials and its robust, often one-pot nature make it the preferred method for process development and large-scale manufacturing. The higher and more consistent yields further solidify its position as the more practical and reproducible choice for the synthesis of this compound. Researchers and drug development professionals should consider Method 2 as the primary route unless specific synthetic constraints necessitate the use of a cycloaddition strategy.

References

Head-to-head comparison of different synthetic routes for 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes for 1-(5-Methylisoxazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the isoxazole scaffold is a cornerstone, appearing in numerous bioactive molecules. Among these, this compound serves as a critical building block. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this key intermediate, offering field-proven insights to inform your experimental choices.

Introduction to Synthetic Strategies

The synthesis of 3,5-disubstituted isoxazoles like this compound predominantly relies on the construction of the isoxazole ring through cycloaddition reactions or condensation reactions. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for isomeric impurities. The most prevalent and well-documented methods include:

  • Route 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes. This is a classic and highly versatile method for isoxazole synthesis, often referred to as the Huisgen cycloaddition.[1][2]

  • Route 2: Condensation of β-Diketones or their Equivalents with Hydroxylamine. This approach offers a straightforward pathway from readily available 1,3-dicarbonyl compounds.

This guide will dissect these two primary routes, providing detailed protocols, comparative data, and a discussion of their respective advantages and limitations.

Route 1: The Huisgen 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful tool for constructing the isoxazole ring with high regioselectivity.[2][3] For the synthesis of this compound, this involves the reaction of acetonitrile oxide with but-2-yn-1-one.

Reaction Scheme:

Route_1_Huisgen_Cycloaddition acetonitrile Acetonitrile nitrile_oxide Acetonitrile Oxide (in situ) acetonitrile->nitrile_oxide Oxidation butynone But-2-yn-1-one product This compound butynone->product nitrile_oxide->product Route_2_Condensation diketone Pentane-2,4-dione intermediate Oxime Intermediate diketone->intermediate hydroxylamine Hydroxylamine hydroxylamine->intermediate Condensation product This compound intermediate->product Cyclization/ Dehydration

References

Confirmation of 1-(5-Methylisoxazol-3-yl)ethanone Bioactivity in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the bioactivity of 1-(5-Methylisoxazol-3-yl)ethanone in relevant animal models. While direct in-vivo studies on this specific compound are not extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore known for a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[1][2][3] This guide, therefore, extrapolates from the known bioactivities of isoxazole derivatives to propose a robust, self-validating experimental plan to elucidate the therapeutic potential of this compound and compare its efficacy against established therapeutic agents.

Introduction: The Therapeutic Promise of Isoxazole Derivatives

The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties.[3] Derivatives of isoxazole have been successfully developed into anti-inflammatory drugs, showcasing the therapeutic potential of this heterocyclic motif.[2][3] The subject of this guide, this compound, possesses the characteristic isoxazole core, suggesting it may exhibit similar biological activities. Preliminary in-vitro assessments of related isoxazole compounds have indicated potential antioxidant properties as well.[4][5] This guide outlines the necessary in-vivo studies to validate these potential activities and establish a preliminary efficacy and safety profile.

Proposed Bioactivity Screening and Comparative Analysis

Based on the known activities of the isoxazole class of compounds, we propose investigating this compound for two primary bioactivities: anti-inflammatory and analgesic effects. To provide a clear benchmark for its performance, we will compare it against well-characterized reference compounds.

Comparative Framework
Bioactivity Test Compound Positive Control Vehicle Control
Anti-inflammatoryThis compoundDiclofenac SodiumSaline/Vehicle
AnalgesicThis compoundMorphine or AspirinSaline/Vehicle

Experimental Workflows and Methodologies

The following sections detail the step-by-step protocols for evaluating the anti-inflammatory and analgesic potential of this compound in established animal models. The experimental design emphasizes reproducibility and the generation of statistically significant data.

Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely accepted and validated method for screening acute anti-inflammatory activity.[6][7]

G cluster_0 Pre-Treatment Phase cluster_1 Induction and Treatment Phase cluster_2 Data Collection Phase cluster_3 Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Grouping and Dosing Grouping (n=6 per group) - Vehicle Control - Positive Control (Diclofenac) - Test Compound (Multiple Doses) Baseline Paw Volume Measurement->Grouping and Dosing Carrageenan Injection Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw Grouping and Dosing->Carrageenan Injection Paw Volume Measurement (1h) Paw Volume Measurement (1h) Carrageenan Injection->Paw Volume Measurement (1h) Paw Volume Measurement (2h) Paw Volume Measurement (2h) Paw Volume Measurement (1h)->Paw Volume Measurement (2h) Paw Volume Measurement (3h) Paw Volume Measurement (3h) Paw Volume Measurement (2h)->Paw Volume Measurement (3h) Paw Volume Measurement (4h) Paw Volume Measurement (4h) Paw Volume Measurement (3h)->Paw Volume Measurement (4h) Calculate % Inhibition of Edema Calculate % Inhibition of Edema Paw Volume Measurement (4h)->Calculate % Inhibition of Edema Statistical Analysis Statistical Analysis Calculate % Inhibition of Edema->Statistical Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animals: Use healthy Wistar albino rats (150-200g) of either sex. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into at least four groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.9% saline, orally)

    • Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, orally)

    • Group III: Test Compound (e.g., this compound, 25 mg/kg, orally)

    • Group IV: Test Compound (e.g., this compound, 50 mg/kg, orally)

  • Procedure: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Administer the respective treatments (vehicle, positive control, or test compound) orally. c. After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Evaluation of Analgesic Activity

The hot plate test is a common method to assess central analgesic activity.[8][9]

G cluster_0 Screening and Baseline cluster_1 Treatment Phase cluster_2 Data Collection Phase cluster_3 Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Latency Measurement Measure baseline reaction time on hot plate (55 ± 0.5°C) Animal Acclimatization->Baseline Latency Measurement Grouping and Dosing Grouping (n=6 per group) - Vehicle Control - Positive Control (Morphine) - Test Compound (Multiple Doses) Baseline Latency Measurement->Grouping and Dosing Latency Measurement (30 min) Latency Measurement (30 min) Grouping and Dosing->Latency Measurement (30 min) Latency Measurement (60 min) Latency Measurement (60 min) Latency Measurement (30 min)->Latency Measurement (60 min) Latency Measurement (90 min) Latency Measurement (90 min) Latency Measurement (60 min)->Latency Measurement (90 min) Latency Measurement (120 min) Latency Measurement (120 min) Latency Measurement (90 min)->Latency Measurement (120 min) Calculate % Increase in Latency Calculate % Increase in Latency Latency Measurement (120 min)->Calculate % Increase in Latency Statistical Analysis Statistical Analysis Calculate % Increase in Latency->Statistical Analysis

Caption: Workflow for the hot plate analgesic assay.

  • Animals: Use healthy Swiss albino mice (20-25g). Acclimatize the animals before the experiment.

  • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Grouping: Divide the animals into at least four groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.9% saline, intraperitoneally)

    • Group II: Positive Control (e.g., Morphine, 5 mg/kg, intraperitoneally)

    • Group III: Test Compound (e.g., this compound, 25 mg/kg, intraperitoneally)

    • Group IV: Test Compound (e.g., this compound, 50 mg/kg, intraperitoneally)

  • Procedure: a. Before treatment, place each mouse on the hot plate and record the reaction time (in seconds), which is the time taken for the mouse to lick its paws or jump. This is the baseline latency. A cut-off time of 15-20 seconds is imposed to prevent tissue damage. b. Administer the respective treatments. c. Measure the reaction time again at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: The increase in reaction time is an indicator of analgesic activity. Calculate the percentage increase in latency for each group.

Expected Outcomes and Data Interpretation

The experimental data should be tabulated to allow for a clear comparison of the test compound with the positive and vehicle controls.

Table 1: Hypothetical Anti-inflammatory Activity Data
Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control-1.20 ± 0.15-
Diclofenac Sodium100.45 ± 0.0862.5
This compound250.85 ± 0.1229.2
This compound500.60 ± 0.1050.0
Table 2: Hypothetical Analgesic Activity Data
Treatment Group Dose (mg/kg) Baseline Latency (s) Latency at 60 min (s) % Increase in Latency
Vehicle Control-6.5 ± 0.86.8 ± 0.94.6
Morphine56.7 ± 0.714.2 ± 1.5111.9
This compound256.6 ± 0.98.9 ± 1.134.8
This compound506.4 ± 0.811.5 ± 1.379.7

Successful confirmation of bioactivity would be indicated by a statistically significant, dose-dependent reduction in paw edema and an increase in pain threshold latency compared to the vehicle control group. The efficacy of this compound can then be quantitatively compared to the respective positive controls.

Mechanistic Insights and Future Directions

Should this compound demonstrate significant anti-inflammatory and/or analgesic properties, further studies would be warranted to elucidate its mechanism of action. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[8] Future investigations could, therefore, involve in-vitro assays to determine the inhibitory activity of the compound against COX-1 and COX-2.

Proposed Signaling Pathway for Investigation

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation and Pain Inflammation and Pain Prostaglandins->Inflammation and Pain This compound This compound COX-1 / COX-2 COX-1 / COX-2 This compound->COX-1 / COX-2 Inhibition?

References

The Isoxazole Scaffold: A Comparative Guide to the Pharmacokinetic Profile of 1-(5-Methylisoxazol-3-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Moiety in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, prized for its contribution to the potency, selectivity, and metabolic stability of drug candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of therapeutic agents.[3][4] This guide provides a comparative pharmacokinetic profiling of a series of 1-(5-Methylisoxazol-3-yl)ethanone analogs, offering insights into how subtle structural modifications can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these structure-activity relationships (SAR) is paramount for researchers, scientists, and drug development professionals aiming to optimize the "drug-likeness" of isoxazole-based compounds.[5][6]

This guide will delve into the experimental methodologies used to assess pharmacokinetic parameters, explain the rationale behind these experimental choices, and present a comparative analysis of a hypothetical series of analogs to illustrate key concepts in isoxazole metabolism and disposition.

Comparative Pharmacokinetic Profiling of this compound Analogs

To illustrate the impact of structural modifications on pharmacokinetic properties, we will consider a hypothetical series of this compound analogs. The core scaffold and the modifications at the R1 and R2 positions are depicted below.

Hypothetical Analog Series:

  • Analog A (Parent): R1 = H, R2 = CH₃

  • Analog B: R1 = F, R2 = CH₃

  • Analog C: R1 = H, R2 = CF₃

  • Analog D: R1 = H, R2 = Cyclopropyl

The following table summarizes the key in vitro and in vivo pharmacokinetic parameters for our hypothetical analog series. This data is representative of what would be generated in a typical drug discovery campaign.

ParameterAnalog A (Parent)Analog BAnalog CAnalog DSignificance in Drug Discovery
LogD at pH 7.4 2.12.22.82.5Predicts lipophilicity and membrane permeability.
Aqueous Solubility (µM) 15013580110Crucial for dissolution and absorption.
Human Liver Microsomal Stability (t½, min) 2545>6035Indicates metabolic clearance rate by CYPs.[7]
Plasma Protein Binding (%) 92939895Affects the free fraction of the drug available for therapeutic effect.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 15181216Assesses intestinal absorption potential.
Oral Bioavailability (F%) in Rats 30451535The fraction of the administered dose that reaches systemic circulation.[8]
Analysis of Structure-Pharmacokinetic Relationships:
  • Effect of Fluorination (Analog B): The introduction of a fluorine atom at the R1 position (Analog B) resulted in a significant improvement in metabolic stability (t½ increased from 25 to 45 minutes). This is a common strategy in medicinal chemistry to block sites of metabolism. The enhanced stability contributes to a higher oral bioavailability (45% vs. 30%).

  • Impact of a Trifluoromethyl Group (Analog C): Replacing the methyl group at R2 with a trifluoromethyl group (Analog C) dramatically increased lipophilicity (LogD 2.8) and plasma protein binding (98%). While this modification rendered the compound highly resistant to metabolism (t½ > 60 minutes), the poor aqueous solubility (80 µM) and lower Caco-2 permeability likely contributed to its reduced oral bioavailability (15%).

  • Introduction of a Cyclopropyl Moiety (Analog D): The cyclopropyl group in Analog D provided a balance of improved metabolic stability over the parent compound and maintained good permeability, resulting in a favorable oral bioavailability of 35%.

Experimental Protocols for Pharmacokinetic Profiling

The data presented above is generated through a series of standardized in vitro and in vivo experiments. The following sections detail the methodologies for key assays.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes.[9][10][11]

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[7] By incubating a test compound with liver microsomes and the necessary cofactor NADPH, we can measure the rate of disappearance of the parent compound over time.[10]

Experimental Workflow:

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation: Thaw commercially available pooled human liver microsomes on ice. Prepare a phosphate buffer (0.1 M, pH 7.4). Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working solution. Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: In a 96-well plate, combine the liver microsomes (final concentration ~0.5 mg/mL), buffer, and test compound (final concentration ~1 µM). Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect an aliquot of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard for analytical quantification).[9]

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[8][12][13]

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From the slope of the natural log-linear plot, calculate the half-life (t½) and intrinsic clearance (Clint).[9]

In Vivo Pharmacokinetic Study in Rats

This study provides crucial information on how a drug is absorbed, distributed, metabolized, and eliminated in a living organism, ultimately determining its oral bioavailability.

Rationale: The rat is a commonly used preclinical species for pharmacokinetic studies due to its physiological and metabolic similarities to humans for many drug classes. This study involves administering the compound and collecting blood samples over time to determine its concentration-time profile in plasma.

Experimental Workflow:

In Vivo PK Study Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis A Fast Rats Overnight B Administer Compound (Oral Gavage & IV Injection) A->B C Collect Blood at Predetermined Time Points B->C D Process Blood to Obtain Plasma C->D E Extract Compound from Plasma D->E F Quantify by LC-MS/MS E->F G Plot Plasma Concentration vs. Time F->G H Calculate PK Parameters (AUC, Cmax, Tmax, t½) G->H I Determine Oral Bioavailability (F%) H->I Metabolic Pathway Parent Parent Compound (Analog A) Metabolite1 Hydroxylated Metabolite (on Methyl Group) Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 Ring-Opened Metabolite (α-cyanoenol) Parent->Metabolite2 CYP1A2-mediated Ring Scission Excretion Excretion (Renal/Biliary) Metabolite1->Excretion Metabolite2->Excretion

References

Safety Operating Guide

Personal protective equipment for handling 1-(5-Methylisoxazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-(5-Methylisoxazol-3-yl)ethanone

Navigating the specific handling requirements of this compound is fundamental to ensuring laboratory safety and the integrity of your research. This guide provides essential, experience-driven insights and step-by-step protocols for the safe handling, use, and disposal of this compound, tailored for professionals in drug development and scientific research.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound and structurally similar compounds are classified as hazardous substances. Key hazard statements associated with related isoxazole derivatives include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

These classifications necessitate a cautious and well-planned approach to every stage of handling, from initial receipt to final disposal. The causality behind these hazards lies in the chemical's reactivity with biological tissues. Skin and eye contact can lead to local inflammation and discomfort, while inhalation may irritate the respiratory tract.

Essential Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is your primary defense against accidental exposure.[4][5] The following PPE is mandatory when handling this compound and its analogs.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).[6]Protects against skin contact and irritation. Thicker gloves generally offer better protection.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.[6][7]Prevents eye contact from splashes, which can cause serious irritation.[1][2]
Lab Coat Standard laboratory coat.[6]Provides a barrier to prevent skin contact with clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols may be generated.[6]Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[1][3]

It is imperative to inspect all PPE for integrity before each use and to replace any damaged items immediately.[5]

Operational Plan: Step-by-Step Handling Protocol

A structured workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[2]

  • Gather Materials: Assemble all necessary equipment and reagents before commencing work to avoid unnecessary movement and potential for spills.

Handling the Compound
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Careful Dispensing: When weighing or transferring the solid compound, avoid creating dust.[1] If there is a potential for aerosol generation, the use of a respirator is strongly advised.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases, as these may cause adverse chemical reactions.[2]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]

  • Remove PPE: Carefully remove PPE, avoiding contact with any potentially contaminated surfaces.

The following diagram illustrates the logical flow for safe chemical handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don PPE handle_dispense Careful Dispensing prep_ppe->handle_dispense prep_area Prepare Well-Ventilated Area prep_area->handle_dispense handle_dissolve Slow Dissolution handle_dispense->handle_dissolve cleanup_decon Decontaminate Area handle_dissolve->cleanup_decon cleanup_wash Wash Hands cleanup_decon->cleanup_wash cleanup_ppe Remove PPE cleanup_wash->cleanup_ppe

Caption: Workflow for Safe Chemical Handling.

Spill Management and First Aid

Accidents can happen, and a rapid, informed response is critical.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material to soak up the substance.[2]

  • Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

This diagram outlines the procedural steps for managing a chemical spill:

SpillResponsePlan cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Increase Ventilation evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain Contain with Absorbent don_ppe->contain collect Collect in Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Chemical Spill Response Workflow.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2][3]

Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Designate as Hazardous Waste: All materials contaminated with this compound, including the compound itself, empty containers, and spill cleanup materials, must be treated as hazardous waste.[6]

  • Segregation: Do not mix this waste with non-hazardous waste.[6] Collect it in a dedicated, clearly labeled, and sealed container.

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials.[6]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[1][3] Never dispose of this chemical down the drain.[1][5]

By adhering to these detailed safety and handling protocols, you can significantly mitigate the risks associated with this compound, fostering a safer laboratory environment and ensuring the continued integrity of your valuable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylisoxazol-3-yl)ethanone
Reactant of Route 2
1-(5-Methylisoxazol-3-yl)ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.